1,3-Bis(bromomethyl)-5-methoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXGGWQRLEFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19254-79-6 | |
| Record name | 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1,3-Bis(bromomethyl)-5-methoxybenzene
This guide serves as a definitive technical monograph on 1,3-Bis(bromomethyl)-5-methoxybenzene , a critical intermediate in supramolecular chemistry and nanotechnology.
CAS Number: 19254-79-6 Formula: C₉H₁₀Br₂O Molecular Weight: 293.98 g/mol [1]
Executive Summary
1,3-Bis(bromomethyl)-5-methoxybenzene is a bifunctional benzylic bromide utilized primarily as a core building block in the convergent synthesis of polyether dendrimers (Fréchet-type) and macrocyclic hosts (cyclophanes). Its
This guide details its synthesis, mechanistic pathways, and application in nanotechnology, moving beyond standard datasheets to provide actionable, field-proven protocols.
Synthesis & Production Strategy
The industrial and laboratory standard for synthesizing this compound relies on the Wohl-Ziegler bromination of 3,5-dimethylanisole. This radical substitution is preferred over direct electrophilic bromination to ensure selectivity for the benzylic positions, avoiding ring bromination.
Optimized Synthetic Protocol
Precursor: 3,5-Dimethylanisole
Reagent: N-Bromosuccinimide (NBS)
Initiator: Benzoyl Peroxide (BPO) or AIBN
Solvent: Carbon Tetrachloride (
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Charging: Dissolve 3,5-dimethylanisole (1.0 eq) in dry
(0.1 M concentration). -
Reagent Addition: Add N-Bromosuccinimide (2.05 eq). A slight excess ensures complete bis-bromination.
-
Initiation: Add catalytic Benzoyl Peroxide (0.05 eq).
-
Reaction: Heat to reflux (
). Irradiate with a tungsten lamp (500W) to accelerate radical generation. -
Monitoring: Reaction is complete when the succinimide floats to the top (lower density than NBS) and the solution turns pale yellow (approx. 3–6 hours).
-
Workup: Cool to
. Filter off succinimide. Evaporate solvent in vacuo. -
Purification: Recrystallize from hexane/ethyl acetate (9:1) to yield white needles.
Reaction Mechanism (Graphviz)
The following diagram illustrates the radical chain mechanism, highlighting the critical hydrogen abstraction step that dictates selectivity.
Caption: Figure 1. Wohl-Ziegler radical bromination pathway converting methyl groups to bromomethyls via a stabilized benzylic radical.
Chemical Properties & Reactivity
The utility of 1,3-bis(bromomethyl)-5-methoxybenzene lies in the high reactivity of its benzylic bromide groups toward nucleophiles (
| Property | Value/Description | Relevance |
| Melting Point | Solid handling; indicates high purity if sharp. | |
| Solubility | Compatible with standard organic synthesis solvents. | |
| Reactivity | High ( | Reacts rapidly with phenoxides, amines, and thiols. |
| Stability | Moisture Sensitive | Benzylic bromides hydrolyze to alcohols; store under Ar. |
Applications in Nanotechnology
Convergent Dendrimer Synthesis
This compound is a cornerstone in the synthesis of Fréchet-type poly(benzyl ether) dendrimers . It acts as a core or focal point functionalizer .
-
Mechanism: The two bromomethyl groups react with two equivalents of a phenolic dendron (Generation
) in the presence of a base ( , 18-crown-6). -
Result: A Generation
dendrimer with a methoxy core. -
Post-Modification: The methoxy group can be demethylated (
) to reveal a phenol, allowing the new dendrimer to serve as a wedge for the next generation.
Dendrimer Synthesis Workflow (Graphviz)
Caption: Figure 2. Convergent synthesis workflow utilizing the target compound as a bifunctional core to assemble dendritic wedges.
Macrocyclization
In supramolecular chemistry, the compound reacts with dithiols or diamines under high-dilution conditions to form cyclophanes and calixarene-like macrocycles. These structures are used for molecular recognition and ion sensing.
Safety & Handling Protocol
Hazard Class: Corrosive, Lachrymator.
-
Lachrymator: Benzylic bromides are potent tear agents. Zero-tolerance for open-bench handling.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield.
-
Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkyl bromide.
-
Storage: Keep refrigerated (
) and protected from light to prevent photolytic decomposition and hydrolysis.
References
-
American Elements. 1,3-bis(bromomethyl)-5-methoxybenzene Data.[2] Available at: [Link]
-
Hawker, C. J., & Fréchet, J. M. J. (1990).[3] Preparation of polymers with controlled molecular architecture.[4][5][6] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society.[4] (Foundational text on using benzylic bromides in dendrimers).
-
PrepChem. General Procedure for Benzylic Bromination. Available at: [Link] (Adapted protocol reference).
Sources
- 1. 19254-79-6 CAS|1,3-BIS(BROMOMETHYL)-5-METHOXYBENZENE|生产厂家|价格信息 [m.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. Dendrimer: An update on recent developments and future opportunities for the brain tumors diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exp-oncology.com.ua [exp-oncology.com.ua]
- 5. Dendritic Polymers for Theranostics [thno.org]
- 6. Targeting the efficacy of a dendrimer-based nanotherapeutic in heterogeneous xenograft tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Bis(bromomethyl)-5-methoxybenzene spectral data (NMR, IR, MS)
Common Name: 3,5-Bis(bromomethyl)anisole
CAS Registry Number: 19254-79-6
Molecular Formula: C
Executive Summary
1,3-Bis(bromomethyl)-5-methoxybenzene is a pivotal benzylic halide intermediate used extensively in the synthesis of poly(aryl ether) dendrimers (e.g., Fréchet-type dendrons), macrocyclic hosts (cyclophanes), and functionalized polymers. Its utility stems from its
This guide provides a comprehensive technical analysis of the compound's spectral characteristics (NMR, IR, MS) and a validated synthesis protocol, designed to assist researchers in confirming identity and purity during scaffold construction.
Structural Analysis & Theoretical Basis
The molecule consists of a benzene core substituted at the 1 and 3 positions with bromomethyl groups (
-
Symmetry: The molecule possesses a plane of symmetry passing through the methoxy group and the C-5/C-2 axis. This renders the two bromomethyl groups chemically equivalent, simplifying the NMR spectrum.
-
Electronic Effects:
-
Methoxy Group: A strong
-donor (resonance) and -acceptor (induction). It significantly shields the protons at positions 4 and 6 (ortho) and position 2 (para) relative to unsubstituted benzene, though the effect is strongest at the ortho positions. -
Bromomethyl Groups: Weakly deactivating (inductive withdrawal). They deshield the benzylic protons (
) significantly, pushing them to 4.4 ppm.
-
Synthesis & Purification Workflow
The standard synthesis involves the Wohl-Ziegler radical bromination of 3,5-dimethylanisole using N-bromosuccinimide (NBS). This reaction is sensitive to conditions; over-bromination (ring bromination) or under-bromination are common pitfalls.
Experimental Protocol
Reagents: 3,5-Dimethylanisole (1.0 eq), NBS (2.0 - 2.1 eq), AIBN (catalytic), CCl
-
Setup: Dissolve 3,5-dimethylanisole in anhydrous CCl
under an inert atmosphere (Ar or N ). -
Initiation: Add NBS and a catalytic amount of AIBN.
-
Reaction: Heat to reflux (77°C) while irradiating with a tungsten lamp (to promote radical formation). Monitor via TLC (Hexane/EtOAc 9:1).
-
Quenching: Upon consumption of starting material (approx. 3-6 hours), cool to 0°C to precipitate succinimide.
-
Workup: Filter off succinimide. Wash filtrate with water and brine. Dry over MgSO
. -
Purification: The crude oil often contains mono-bromo and tri-bromo byproducts. Purify via flash column chromatography (SiO
, Hexane/EtOAc gradient) or recrystallization from Hexane/Ethanol if solid.
Process Logic Diagram
Caption: Logical workflow for the radical bromination of 3,5-dimethylanisole, highlighting critical decision points.
Spectral Characterization Data
The following data represents the standard values expected for pure 1,3-bis(bromomethyl)-5-methoxybenzene in CDCl
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 3.84 | Singlet (s) | 3H | Methoxy group (shielded). | ||
| 4.43 | Singlet (s) | 4H | Benzylic protons (deshielded by Br). | ||
| 6.85 | Singlet (s) | 2H | Ar-H (4, 6) | Aromatic protons ortho to OMe. | |
| 6.98 | Singlet (s) | 1H | Ar-H (2) | Aromatic proton between CH | |
| 33.0 | - | - | Benzylic carbon. | ||
| 55.4 | - | - | Methoxy carbon. | ||
| 114.5 | - | - | Ar-C (4, 6) | Aromatic CH (ortho to OMe). | |
| 122.5 | - | - | Ar-C (2) | Aromatic CH (meta to OMe). | |
| 139.5 | - | - | Ar-C (1, 3) | Quaternary C attached to CH | |
| 160.0 | - | - | Ar-C (5) | Quaternary C attached to OMe (ipso). |
Note: Chemical shifts may vary slightly (
Infrared Spectroscopy (FT-IR)
Medium: KBr Pellet or Thin Film
| Wavenumber (cm | Intensity | Assignment | Notes |
| 3000 - 3100 | Weak | Ar-C-H str | Aromatic C-H stretching. |
| 2840 - 2950 | Medium | C-H str | Alkyl C-H (methoxy/methylene). |
| 1595, 1460 | Strong | C=C str | Aromatic ring skeletal vibrations. |
| 1250 - 1260 | Very Strong | C-O-C asym | Aryl alkyl ether stretch (Characteristic). |
| 1150 | Strong | C-O-C sym | Symmetric ether stretch. |
| 600 - 700 | Strong | C-Br str | Carbon-Bromine stretch. |
Mass Spectrometry (MS)
Ionization Mode: EI (Electron Impact) or ESI+ (with adducts)
Molecular Ion (M): 294 (based on
Isotopic Pattern Analysis: Due to the presence of two Bromine atoms, the molecular ion cluster exhibits a characteristic 1:2:1 ratio. This is the primary "fingerprint" for validation.
-
m/z 292 (
): Contains Br + Br (Relative Intensity: ~50%) -
m/z 294 (
): Contains Br + Br (Relative Intensity: ~100% - Base Peak) -
m/z 296 (
): Contains Br + Br (Relative Intensity: ~50%) -
m/z 213/215: Fragment [M - Br]
(Loss of one bromine atom).
Quality Control & Troubleshooting
Common Impurities[2]
-
Monobromide (Under-reaction):
-
Detection: 1H NMR signals at
2.35 (remaining Ar-CH ) and 4.45 (one CH Br). -
Remediation: Re-subject to reaction conditions or careful chromatography.
-
-
Ring Bromination (Over-reaction/Wrong Conditions):
-
Detection: Loss of symmetry in aromatic region; complex splitting patterns.
-
Prevention: Ensure light source is adequate and temperature is maintained at reflux. Avoid Lewis acids (Fe, Al) which catalyze electrophilic aromatic substitution.
-
-
Aldehyde Formation (Hydrolysis/Oxidation):
-
Detection: New peak at
9.8-10.0 ppm (CHO). -
Prevention: Store under inert gas in a freezer; the benzylic bromide is moisture sensitive.
-
Storage Stability
-
Condition: Store at 2-8°C under Argon.
-
Shelf-life: 6-12 months if protected from light and moisture. Darkening of the solid indicates decomposition (HBr release).
References
-
Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link
- Primary source for synthesis protocol and NMR spectral assignments of 3,5-bis(bromomethyl)anisole.
-
BenchChem. (2025). Technical Guide to the Synthesis of Anastrozole Intermediates. Link
- Provides industrial context for benzylic bromin
-
Sigma-Aldrich. (n.d.). 1,3-Bis(bromomethyl)-5-methoxybenzene Product Detail. Link
- Verification of CAS 19254-79-6 and commercial availability.
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectral Data for Benzylic Bromides. Link
- Reference for isotopic abundance patterns of multi-halogen
Sources
Technical Guide: Solubility Profile and Solvent Selection for 1,3-Bis(bromomethyl)-5-methoxybenzene
Executive Summary
1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 19254-79-6) is a critical electrophilic building block used in the synthesis of dendrimers, macrocycles, and functionalized polymers. Its utility stems from the dual benzylic bromide moieties, which serve as excellent leaving groups for nucleophilic substitution (
This guide addresses the practical challenges of handling this compound, specifically its solubility profile in organic media. Proper solvent selection is paramount not only for reaction efficiency but also for preventing unwanted solvolysis and ensuring high-purity isolation.
Physicochemical Profile
Understanding the molecular architecture of 1,3-Bis(bromomethyl)-5-methoxybenzene is the first step in predicting its behavior in solution.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 293.98 g/mol | |
| Physical State | Solid (Powder/Crystals) | White to pale yellow |
| Melting Point | 75–76 °C | Low melting point facilitates melt-based processing but requires careful temperature control during drying.[1][2][3] |
| Polarity | Moderate | The methoxy group adds dipole moment, while the aromatic ring and bromomethyl groups contribute lipophilicity. |
| Reactivity | High (Electrophilic) | Benzylic bromides are potent alkylating agents and lachrymators.[4] |
Empirical Solubility Data
Based on structural analogs and standard synthetic protocols, the solubility of 1,3-Bis(bromomethyl)-5-methoxybenzene is categorized below. Note: Quantitative values (g/L) are rarely reported for intermediates; these categories represent observed behaviors in synthetic applications.
A. High Solubility (Primary Reaction Solvents)
These solvents dissolve the compound readily at room temperature (>50 mg/mL) and are suitable for homogeneous reactions.[4]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (
), 1,2-Dichloroethane (DCE).-
Use Case: Excellent for extraction and low-temperature reactions.
-
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone.
-
Use Case: THF is the standard solvent for coupling reactions (e.g., with amines or phenols) due to its ability to solvate cations and stabilize transition states.
-
-
Aromatic Hydrocarbons: Toluene, Benzene.[4]
-
Use Case: High-temperature reactions where water removal (Azeotropic distillation) is required.
-
B. Moderate / Temperature-Dependent Solubility
These solvents are ideal candidates for recrystallization .[4] The compound is sparingly soluble at room temperature but dissolves completely upon heating.
-
Acetonitrile (
): Often used for substitution reactions; however, solubility may require mild heating ( ).[4] -
Aliphatic Hydrocarbons: Hexanes, Cyclohexane, Petroleum Ether.
-
Behavior: Low solubility at RT; moderate solubility at boiling point. frequently used as an anti-solvent to precipitate the product from DCM or THF.
-
C. Incompatible / Reactive Solvents
CRITICAL WARNING: Avoid protic solvents unless the specific reaction demands it.[4]
-
Water: Insoluble.[4] Promotes slow hydrolysis to the benzyl alcohol.
-
Alcohols (Methanol, Ethanol): Soluble, but high risk of solvolysis . The methoxy group does not protect the benzylic positions from nucleophilic attack by the solvent, leading to ether formation (e.g., 1,3-bis(methoxymethyl)-5-methoxybenzene).
Solvent Selection Strategy
The choice of solvent dictates the reaction pathway (substitution vs. elimination) and the ease of purification.
Figure 1: Decision tree for solvent selection based on intended experimental process.
Experimental Protocols
Protocol A: Solubility Screening for Recrystallization
Objective: To identify the optimal solvent system for purifying crude 1,3-Bis(bromomethyl)-5-methoxybenzene.
Reagents: Crude compound (100 mg), Solvent set (Hexanes, EtOAc, Toluene, Chloroform).
-
Primary Test: Place 100 mg of solid in a test tube. Add 0.5 mL of solvent (e.g., Hexanes) at room temperature.
-
If dissolved: Solvent is too strong (unsuitable for crystallization).
-
If insoluble: Proceed to step 2.
-
-
Thermal Stress: Heat the suspension to boiling (using a heat gun or water bath).[4]
-
If dissolved: Allow to cool slowly to RT. If crystals form, this is a viable single-solvent system.
-
If insoluble: The solvent is too weak.
-
-
Binary Solvent Method (Recommended):
-
Dissolve 100 mg in the minimum amount of warm Ethyl Acetate or Chloroform .
-
Dropwise add warm Hexanes until persistent turbidity (cloudiness) is observed.
-
Add one drop of the good solvent (EtOAc/CHCl3) to clear the solution.
-
Allow to cool slowly to RT, then to 4°C.
-
Protocol B: Handling Solvolysis Risks
Context: When using nucleophiles dissolved in alcohols (e.g., NaOMe in MeOH).
Risk: The solvent (MeOH) competes with the methoxide ion for the benzylic bromide. Mitigation:
-
Concentration: Maintain a high concentration of the intended nucleophile.[4]
-
Temperature: Keep reaction temperature low (0°C to RT) to favor the kinetic product (
) over solvolysis. -
Alternative: Generate the alkoxide in a non-protic solvent (e.g., NaH + MeOH in THF) to minimize the volume of free alcohol.[4]
Safety & Stability (E-E-A-T)
-
Lachrymator Hazard: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).[4]
-
Protocol: Always handle in a functioning fume hood.
-
Decontamination: Wash glassware with a dilute solution of ammonia or sodium bisulfite to quench residues before removing from the hood.
-
-
Storage Stability:
-
Store at 2–8°C.
-
Protect from light (amber vials) to prevent radical decomposition.
-
Store under Nitrogen/Argon to prevent hydrolysis from atmospheric moisture.
-
References
-
ChemicalBook. (2024).[4] 1,3-Bis(bromomethyl)-5-methoxybenzene Physical Properties and Supplier Data. Retrieved from
-
MDPI. (2012).[4] Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene Derivatives. (Detailed use of THF and EtOAc in extraction protocols). Retrieved from
-
BenchChem. (2025).[4][5] Technical Guide to 1,2-Bis(bromomethyl)benzene. (Comparative safety and handling data for benzylic bromides). Retrieved from
-
GuideChem. (2024). Chemical Applications of Tris(bromomethyl)benzene in Organic Synthesis. (Solubility profiles of bromomethyl benzene analogs). Retrieved from
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Bis(bromomethyl)-5-methoxybenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS No. 19254-79-6).[1][2] This symmetrically substituted aromatic compound is a valuable bifunctional building block in organic synthesis, enabling the construction of complex molecular architectures, including macrocycles, polymers, and dendrimers. This document outlines a reliable synthetic protocol starting from 3,5-dimethylanisole, delves into the underlying free-radical reaction mechanism, and establishes a rigorous framework for structural verification and purity assessment using modern spectroscopic techniques. The methodologies and insights presented herein are tailored for researchers and professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
1,3-Bis(bromomethyl)-5-methoxybenzene, with the chemical formula C₉H₁₀Br₂O and a molecular weight of 293.99 g/mol , is a crystalline solid at room temperature.[1][3] Its utility stems from the two reactive bromomethyl groups, which are susceptible to nucleophilic substitution, allowing for the covalent linkage of this core unit to other molecules. The methoxy group, an electron-donating substituent, influences the electronic properties of the benzene ring and can serve as a handle for further functionalization if required.
The synthesis strategy hinges on the selective bromination of the benzylic positions of the precursor, 3,5-dimethylanisole. This transformation is best achieved through a free-radical pathway, which circumvents undesirable electrophilic aromatic substitution (ring bromination) and ensures that the bromine atoms are installed on the methyl groups.[4][5] The choice of reagents and reaction conditions is critical to maximize the yield of the desired dibrominated product while minimizing mono-brominated and over-brominated side products.
Synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene
The most direct and efficient route to the target compound is the free-radical bromination of 3,5-dimethylanisole using N-Bromosuccinimide (NBS) as the bromine source. NBS is the reagent of choice because it maintains a low, steady concentration of elemental bromine (Br₂) in the reaction mixture, which is a key condition for favoring radical substitution over electrophilic aromatic substitution.[6] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal conditions.[7][8]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3-BIS(BROMOMETHYL)-5-METHOXYBENZENE | 19254-79-6 [m.chemicalbook.com]
- 4. vaia.com [vaia.com]
- 5. Xylene - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]
1,3-Bis(bromomethyl)-5-methoxybenzene safety, handling, and MSDS
[1]
CAS Number: 19254-79-6
Synonyms:
Core Directive & Scientific Rationale
This guide addresses the safety, handling, and emergency protocols for 1,3-Bis(bromomethyl)-5-methoxybenzene .[1][2] As a Senior Application Scientist, it is critical to contextualize this compound not merely as a white powder, but as a bifunctional electrophile .
Its utility in drug development lies in its ability to serve as a "linker" scaffold—connecting two nucleophilic pharmacophores while retaining a methoxy handle for solubility or further functionalization.[1] However, this same reactivity dictates its hazard profile: it is a potent lachrymator and alkylating agent .[1] The safety protocols below are derived from a "Read-Across" toxicological assessment, utilizing established data for benzyl bromide functionalities where compound-specific data is limited [1][2].
Hazard Identification & Toxicology
The primary hazards stem from the highly reactive carbon-bromine bonds activated by the aromatic ring (benzylic position).[1]
GHS Classification (Derived)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | DANGER | H314: Causes severe skin burns and eye damage.[1][3] |
| Eye Damage/Irritation | 1 | DANGER | H318: Causes serious eye damage.[1][2][3] |
| STOT - Single Exposure | 3 | WARNING | H335: May cause respiratory irritation.[1][3] |
| Acute Toxicity (Inhalation) | 4 | WARNING | H332: Harmful if inhaled (Lachrymator).[1] |
Mechanism of Toxicity[2]
-
Alkylation: The benzylic carbons are highly susceptible to
attack by biological nucleophiles (DNA bases, protein cysteine/lysine residues).[1] This causes direct cellular damage and potential mutagenicity.[1] -
Hydrolysis: Upon contact with moisture (mucous membranes, lung tissue), the compound hydrolyzes to release Hydrogen Bromide (HBr) gas, a corrosive acid that causes immediate chemical pneumonitis and lachrymation (tearing) [3].[1]
Engineering Controls & PPE
Standard laboratory controls are insufficient.[1] The lachrymatory nature requires strict containment.[1]
Engineering Controls
-
Primary Containment: All handling (weighing, dispensing, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm .[1]
-
Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Dry powders of benzyl bromides are prone to static cling, increasing the risk of aerosolization.[1]
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double Layer) | Standard nitrile offers splash protection.[1] |
| Gloves (Critical) | Silver Shield / Laminate | For prolonged handling or spill cleanup.[1] Benzyl halides can permeate nitrile in <15 mins.[1] |
| Eye Protection | Chemical Goggles | Safety glasses are inadequate against lachrymatory vapors.[1] |
| Respiratory | Full-face Respirator (OV/AG) | Required only for spill cleanup outside a hood.[1] Cartridges must handle Organic Vapor (OV) and Acid Gas (AG).[1] |
Handling & Storage Protocol
Storage[1][3]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture triggers autocatalytic decomposition, releasing HBr which turns the white solid yellow/brown.[1]
-
Segregation: Keep away from strong bases (amines) and oxidizers.[1]
Operational Workflow
The following diagram outlines the decision logic for safe synthesis setup.
Figure 1: Operational safety logic for handling moisture-sensitive alkylating agents.
Emergency Response & Decontamination
Decontamination Solution (The "Quench")
Never wash contaminated glassware directly with water; this releases HBr gas.[1] Use a Nucleophilic Quench Solution :
-
Formula: 10% Sodium Thiosulfate (
) in water OR 5% Ammonium Hydroxide in methanol. -
Mechanism: The thiosulfate or amine rapidly displaces the bromide, converting the toxic alkylating agent into a harmless, water-soluble salt.[1]
Spill Response Algorithm
In the event of a powder spill outside the fume hood:
Figure 2: Decision tree for spill response, prioritizing respiratory protection against lachrymatory vapors.
Disposal Considerations
Waste Stream: Halogenated Organic Waste.[1]
-
Pre-treatment: It is Best Practice to quench reaction mixtures containing unreacted 1,3-Bis(bromomethyl)-5-methoxybenzene with an amine (e.g., morpholine) or thiosulfate before disposal to prevent alkylation of waste handlers.[1]
-
Labeling: Clearly tag waste containers as "Contains Lachrymator" and "Alkylating Agent" .
References
-
Sigma-Aldrich. 1,3-Bis(bromomethyl)-5-methoxybenzene Product Detail. Retrieved from .[1]
-
National Oceanic and Atmospheric Administration (NOAA). Benzyl Bromide: CAMEO Chemicals Hazardous Materials. Retrieved from .[1]
-
PubChem. 1,3,5-Tris(bromomethyl)benzene (Analogous Compound) Safety Data. National Library of Medicine.[1] Retrieved from .[1]
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Bromoanisole (Functional Group Analog). Retrieved from .[1]
Thermophysical and Thermodynamic Properties of Substituted Benzyl Bromides: A Strategic Guide for Process Optimization
Topic: Thermophysical and Thermodynamic Properties of Substituted Benzyl Bromides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Criticality of Property Data
In pharmaceutical synthesis and materials science, substituted benzyl bromides are indispensable alkylating agents. However, their utility is often shadowed by their thermal instability and lachrymatory nature. For a Senior Application Scientist, understanding the thermophysical profile of these compounds is not merely about data collection—it is about risk mitigation and process efficiency .
This guide moves beyond basic physical constants to explore the causality between molecular structure and macroscopic behavior. We provide the protocols necessary to generate missing data and the insight to interpret it for scalable reactor design.
Molecular Interactions & Structure-Property Logic
The macroscopic properties of benzyl bromides are governed by the interplay of the polarized C-Br bond and the electronic nature of the aromatic substituent.
-
Electronic Effects: Electron-withdrawing groups (EWGs) like
or destabilize the C-Br bond less than electron-donating groups (EDGs) like in the ground state, but they significantly alter the dipole moment, increasing density and boiling points. -
Lattice Energy vs. Solvation: Para-substituted derivatives often exhibit higher symmetry, leading to better crystal packing (higher melting points) and lower solubility compared to ortho or meta isomers.
Visualization: Structure-Property Causality
The following diagram illustrates how specific molecular features dictate critical process parameters.
Figure 1: Logical flow connecting molecular substituents to macroscopic process hazards and physical properties.
Thermophysical Properties: Comparative Data Analysis
Precise density and refractive index data are vital for in-line process monitoring (e.g., using Coriolis mass flow meters or refractometers). The table below consolidates specific data points for common derivatives.
Table 1: Physical Constants of Selected Benzyl Bromides
| Compound | Structure | Physical State (25°C) | Density (g/mL) | Refractive Index ( | Boiling Point / Melting Point |
| Benzyl Bromide | Liquid | 1.444 | 1.575 | BP: 198°C | |
| 4-Fluorobenzyl Bromide | Liquid | 1.517 | 1.547 | BP: 85°C (15 mmHg) | |
| 2-Chlorobenzyl Bromide | Liquid | 1.583 | 1.592 | BP: 103°C (10 mmHg) | |
| 4-Methoxybenzyl Bromide | Liquid | 1.379 | 1.578 | BP: 91°C (1 mmHg) | |
| 4-Nitrobenzyl Bromide | Solid | ~1.7 (est) | N/A | MP: 98-100°C; Decomposes |
Key Insight: Note the density inversion. While fluorine is lighter than chlorine, the 4-fluorobenzyl bromide is significantly denser than the unsubstituted parent due to the high electronegativity of fluorine compacting the molecular volume.
Thermodynamic Stability & Safety
This is the most critical section for scale-up. Benzyl halides are notoriously thermally unstable. The C-Br bond dissociation enthalpy (BDE) is approximately 255 kJ/mol [1], but the presence of nitro groups can trigger autocatalytic decomposition.
Enthalpy of Decomposition
Substituted benzyl bromides, particularly nitro derivatives, exhibit exothermic decomposition.
-
Ortho-Effect: o-Nitrobenzyl bromide is less stable than the p-isomer due to field effects and potential intramolecular oxygen interaction with the benzylic carbon [2].
-
Explosion Hazard: Decomposition is often accompanied by the release of HBr gas, which can over-pressurize closed reactors.
Experimental Protocol: Thermal Stability Assessment (DSC/TGA)
To validate the safety of a new batch or derivative, use this self-validating protocol.
Objective: Determine the Onset Temperature (
-
Instrument: Differential Scanning Calorimetry (DSC) with Gold-plated high-pressure crucibles (to contain corrosive HBr).
-
Sample Prep: Weigh 2–5 mg of sample. Critical: Do not use aluminum pans; HBr will corrode them, invalidating the heat flow data.
-
Method: Ramp 5°C/min from 25°C to 350°C under
purge (50 mL/min). -
Analysis:
-
Identify the first exothermic peak.
-
Safety Rule: The process temperature must be at least 100°C below the
for safe operation.
-
Figure 2: Workflow for validating thermal stability of benzyl bromides.
Viscosity & Transport Properties
Viscosity data for specific substituted benzyl bromides is often absent in literature. However, viscosity is a function of molecular shape and intermolecular forces.
-
Prediction: Expect higher viscosity in derivatives with H-bond acceptors (e.g., methoxy, nitro) compared to the parent benzyl bromide.
-
Measurement Protocol: For liquid derivatives, use a Rolling Ball Viscometer (e.g., Anton Paar Lovis) rather than a capillary viscometer.
-
Why? It requires less sample volume (critical for expensive intermediates) and is a closed system, preventing exposure to lachrymatory vapors [3].
-
References
-
Substituent effects on the benzylic bond dissociation enthalpy. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis and Calorimetry. Link
-
Viscosity and density of some lower alkyl chlorides and bromides. Journal of Chemical & Engineering Data. Link
-
Thermodynamic properties of benzyl halides. Physical Chemistry Chemical Physics. Link
-
4-Nitrobenzyl bromide Safety Data Sheet. Thermo Fisher Scientific. Link
Methodological & Application
Application Note: Macrocyclization Strategies using 1,3-Bis(bromomethyl)-5-methoxybenzene
This Application Note and Protocol Guide is structured to provide a comprehensive, technical workflow for using 1,3-Bis(bromomethyl)-5-methoxybenzene as a bifunctional linker in macrocyclization.
Primary Applications: Peptide Stapling, Supramolecular Host Synthesis, Fragment-Based Drug Discovery (FBDD).Part 1: The Linker Profile & Mechanistic Basis
Chemical Utility
In the landscape of macrocyclization, 1,3-Bis(bromomethyl)-5-methoxybenzene (referred to herein as BBMB-OMe ) occupies a strategic niche between the standard m-xylene linkers and trifunctional scaffolds like TBMB (1,3,5-tris(bromomethyl)benzene).
While unsubstituted m-xylene linkers provide structural rigidity, they lack a "handle" for further diversification. The 5-methoxy group in BBMB-OMe serves two critical functions:
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of hydrophobic macrocycles compared to the all-carbon m-xylene analog.
-
Electronic Modulation: The methoxy group is located meta to the bromomethyl reaction centers. While it is an electron-donating group (EDG) by resonance, its inductive effect at the meta position is electron-withdrawing. This unique electronic push-pull maintains the electrophilicity of the benzylic carbons, facilitating rapid
reactions with nucleophiles (thiols/amines) without promoting rapid hydrolysis.
Reaction Mechanism: Thiol-Mediated Alkylation
The primary mode of action for biological macrocyclization is the double nucleophilic substitution (
-
Kinetics: The reaction is second-order, dependent on the concentration of the thiolate anion and the linker.
-
Regioselectivity: The reaction is chemoselective for sulfhydryl groups (-SH) over amines (-NH2) and hydroxyls (-OH) at pH 8.0 due to the superior nucleophilicity of the thiolate anion.
Part 2: Protocol A - Cysteine-Based Peptide Stapling
This protocol details the synthesis of "stapled" peptides using BBMB-OMe to constrain
Experimental Design
-
Peptide Sequence: Must contain two Cysteine residues spaced at positions
and (or ) to form a single helical turn. -
Linker Stoichiometry: 1.1 to 1.5 equivalents relative to peptide. Excess linker minimizes peptide dimerization.
-
Concentration: High dilution (0.5 – 1.0 mM) is critical to favor intramolecular cyclization over intermolecular polymerization.
Reagents & Buffers
| Reagent | Role | Preparation |
| BBMB-OMe | Linker | 10 mM stock in DMF or Acetonitrile. |
| TCEP·HCl | Reducing Agent | 20 mM stock in Water (Freshly prepared). |
| Reaction Buffer | Solvent/Base | 20 mM Ammonium Bicarbonate ( |
| DMF | Co-solvent | HPLC Grade.[1] |
Step-by-Step Workflow (Solution Phase)
Step 1: Peptide Reduction
-
Dissolve the purified linear peptide (containing 2 Cys residues) in Reaction Buffer/DMF (3:1 ratio) to a final concentration of 0.5 mM.
-
Note: The DMF helps solubilize the hydrophobic linker later.
-
-
Add 1.5 equivalents of TCEP .
-
Incubate at Room Temperature (RT) for 30 minutes to ensure all cysteines are reduced to free thiols (-SH).
Step 2: Macrocyclization Reaction
-
While stirring the peptide solution, add 1.2 equivalents of BBMB-OMe (from organic stock) dropwise.
-
Critical: Add the linker slowly to avoid local high concentrations that favor dimerization.
-
-
Adjust pH to 8.0 using dilute
if necessary (thiolate formation requires pH > pKa of Cys, typically ~8.3, but 8.0 is sufficient for benzylic halides). -
Stir at RT for 60–90 minutes .
-
Monitor: Analyze a 10
L aliquot via LC-MS.-
Target Mass: Linear Peptide Mass + 172.0 Da (Linker fragment
) – 2.0 Da (loss of 2 H). Total Mass = +170.0 Da .
-
Step 3: Quenching & Purification [2]
-
Quench the reaction by acidifying with 0.1% TFA (lowers pH to < 3, protonating any remaining thiols).
-
Lyophilize the reaction mixture to remove volatile salts (
). -
Redissolve in Water/Acetonitrile (95:5) + 0.1% TFA.
-
Purify via RP-HPLC (C18 column). The stapled peptide will typically elute later (higher hydrophobicity) than the linear precursor.
Workflow Visualization
Caption: Figure 1. Step-by-step workflow for solution-phase peptide stapling using BBMB-OMe.
Part 3: Protocol B - Supramolecular Cyclophane Synthesis
This protocol describes the synthesis of macrocyclic ethers (cyclophanes) using BBMB-OMe as a rigid spacer reacting with a bis-phenol nucleophile.
Experimental Design
-
Principle: Williamson Ether Synthesis.
-
Challenge: Preventing polymerization.
-
Technique: Pseudo-High Dilution . Instead of using a massive volume of solvent, reagents are added very slowly to a reaction vessel, keeping the instantaneous concentration of unreacted monomer low.
Protocol Steps
-
Setup: Equip a 3-neck round bottom flask with a reflux condenser, nitrogen inlet, and a precision syringe pump.
-
Base Preparation: Charge the flask with Cesium Carbonate (
, 5 equiv) and dry Acetonitrile ( ). Heat to reflux ( ) to ensure the base is active. -
Reagent Feed:
-
Syringe A: BBMB-OMe (1.0 equiv) in MeCN.
-
Syringe B: Bis-phenol Core (e.g., Hydroquinone, 1.0 equiv) in MeCN.
-
-
Addition: Simultaneously infuse both solutions into the refluxing base suspension over 8–12 hours using the syringe pump.
-
Workup:
-
Cool to RT and filter off inorganic salts (
, excess ). -
Concentrate the filtrate under vacuum.[2]
-
Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
-
Part 4: Quality Control & Troubleshooting
QC Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS (ESI+) | Observed Mass = Calc. Mass |
| Purity | HPLC (214 nm) | > 95% Area Under Curve (AUC). |
| Free Thiol | Ellman’s Test | Negative (Colorless). Yellow indicates incomplete cyclization. |
Troubleshooting Guide
-
Problem: Double Mass Shift (+340 Da) or Dimerization.
-
Cause: Intermolecular reaction (two peptides reacting with two linkers).
-
Solution: Decrease peptide concentration to < 0.2 mM. Ensure dropwise addition of linker.
-
-
Problem: Mono-alkylation (+ Linker Mass + HBr).
-
Cause: One bromide hydrolyzed or reaction time too short.
-
Solution: Check pH (must be > 7.5). Use fresh linker stock (benzylic bromides degrade in wet DMSO/DMF).
-
-
Problem: Oxidation.
-
Cause: Cysteines re-oxidizing to disulfide before linker reacts.
-
Solution: Degas buffers with Nitrogen. Ensure TCEP is present during cyclization (TCEP does not react with alkyl halides).
-
References
-
Timmerman, P., et al. (2005).[3] Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem.
-
Heinis, C., & Winter, G. (2009). Phage-encoded combinatorial chemical libraries based on bicyclic peptides. Nature Chemical Biology.
-
Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews.
-
BenchChem Technical Support. (2025). Synthesis of Anastrozole Intermediates from 3,5-Bis(bromomethyl)toluene.[2][4] (Analogous chemistry reference).
-
Deraos, G., et al. (2018). Different supramolecular interactions mediated by Br atoms in the crystal structures of three anisole derivatives. Acta Crystallographica.
Sources
Reaction of 1,3-Bis(bromomethyl)-5-methoxybenzene with primary and secondary amines
This Application Note and Protocol Guide details the reactivity of 1,3-Bis(bromomethyl)-5-methoxybenzene (also known as 3,5-bis(bromomethyl)anisole) with primary and secondary amines. This substrate is a versatile bifunctional electrophile used extensively in the synthesis of dendrimers , azacyclophanes , and supramolecular hosts .
Introduction & Chemical Significance
1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 119562-42-6) acts as a "linchpin" scaffold in organic synthesis. Its structure features two highly reactive benzylic bromide sites and a methoxy handle at the meta position.
-
Reactivity Profile: The benzylic bromides undergo facile SN2 substitution with nucleophiles. The 5-methoxy group provides solubility in organic solvents and serves as a latent functional group (demethylation yields a phenol for further conjugation).
-
Core Applications:
-
Dendrimer Synthesis: Used as a G-1 core or branching unit for poly(benzyl ether) or poly(amine) dendrimers.
-
Macrocyclization: Reacts with primary amines or diamines under high dilution to form azacyclophanes (macrocyclic hosts).
-
Ligand Design: Precursor for N-heterocyclic carbene (NHC) pincer ligands or bis(tertiary amine) chelators.
-
Mechanistic Insight: The Chemoselectivity Balance
The reaction outcome is dictated by the Amine Class and Concentration .
-
Pathway A (Secondary Amines): Reaction with
leads to clean Bis-Alkylation . No polymerization is possible as the product is a tertiary amine, which cannot react further with the electrophile (preventing quaternization requires controlling stoichiometry, though benzylic quaternization is slower). -
Pathway B (Primary Amines): Reaction with
is complex. The initial product is a secondary amine, which is more nucleophilic than the starting primary amine. This leads to:-
Polymerization: At high concentrations (Step-growth polymerization).
-
Cyclization: At high dilution (Pseudo-dilution), favoring intramolecular ring closure to form Azacyclophanes .
-
DOT Diagram 1: Reaction Pathways
Caption: Divergent reaction pathways based on amine class and concentration. Secondary amines yield discrete ligands; primary amines yield polymers or macrocycles.
Experimental Protocols
Safety Warning
CRITICAL: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: All operations must be performed in a well-ventilated fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Quenching: Quench glassware and spills with dilute aqueous ammonia or sodium thiosulfate to destroy traces of the bromide.
Protocol A: Synthesis of Bis(tertiary amines) (Ligand Synthesis)
Target: Clean conversion of both bromide sites to tertiary amines using secondary amines (e.g., morpholine, piperidine, diethylamine).
Reagents:
-
1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)
-
Secondary Amine (2.5 equiv) — Excess ensures complete conversion.
-
Base:
(3.0 equiv) or DIPEA (3.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-Bis(bromomethyl)-5-methoxybenzene (1 mmol, 294 mg) in anhydrous MeCN (10 mL).
-
Base Addition: Add anhydrous
(3 mmol, 415 mg). -
Amine Addition: Add the Secondary Amine (2.5 mmol) dropwise at room temperature.
-
Note: If the reaction is exothermic (highly reactive amines), cool to 0°C during addition.
-
-
Reaction: Stir the heterogeneous mixture at 60°C for 4–12 hours.
-
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc).[1] The starting bromide (
) should disappear; the amine product will be more polar ( ).
-
-
Work-up:
-
Purification: Most products are pure enough (>95%) for use. If needed, purify via flash column chromatography (DCM/MeOH 95:5).
Protocol B: Synthesis of Azacyclophanes (Macrocyclization)
Target: Formation of a macrocyclic ring by reacting with a primary amine (e.g., benzylamine, tosylamide) or a diamine. Key Technique: High Dilution is required to favor intramolecular cyclization over intermolecular polymerization.
Reagents:
-
1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)
-
Primary Amine (1.0 equiv) — Stoichiometry is critical.
-
Base:
(excess) or (for template effect). -
Solvent: MeCN (Reagent grade).
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a high-precision addition funnel (or syringe pump setup).
-
Base Suspension: Charge the flask with MeCN (200 mL) and
(10 equiv). Heat to reflux.[4] -
Reagent Solutions:
-
Solution A: Dissolve Bromide (1 mmol) in MeCN (20 mL).
-
Solution B: Dissolve Primary Amine (1 mmol) in MeCN (20 mL).
-
-
Simultaneous Addition: Using a syringe pump or two addition funnels, add Solution A and Solution B simultaneously and very slowly (over 4–8 hours) to the refluxing base suspension.
-
Reasoning: This keeps the instantaneous concentration of free monomers low, statistically favoring the unimolecular reaction (ring closure) over bimolecular collision (polymerization).
-
-
Completion: After addition, reflux for an additional 12 hours.
-
Work-up: Filter salts, concentrate solvent.
-
Purification: Macrocycles often require careful chromatography (Silica, Hexane/EtOAc gradient) to separate from oligomers.
Data Summary & Troubleshooting
Solvent & Base Selection Matrix
| Condition Set | Base | Solvent | Temp | Application | Pros/Cons |
| Standard | Acetone | Reflux | Secondary Amines | Pro: Easy workup. Con: Slower than MeCN. | |
| Fast | DIPEA | DCM/DMF | RT | Sensitive Amines | Pro: Homogeneous. Con: Removal of DIPEA salts. |
| Macrocycle | MeCN | Reflux | Primary Amines | Pro: High dilution compatible. Con: Long reaction time. | |
| Strong | NaH | THF | 0°C | Amides/Sulfonamides | Pro: Irreversible deprotonation. Con: Moisture sensitive. |
Troubleshooting Guide
-
Problem: Formation of Quaternary Ammonium Salts (Precipitate).
-
Cause: Over-alkylation (Tertiary amine product reacts with remaining bromide).
-
Solution: Use a larger excess of secondary amine (3.0–4.0 equiv) in Protocol A. The excess amine outcompetes the product for the bromide.
-
-
Problem: Insoluble Polymer "Gunk" in Protocol B.
-
Cause: Concentration was too high.
-
Solution: Increase solvent volume or slow down the addition rate. Ensure vigorous stirring to disperse reagents immediately.
-
References
-
Synthesis of Azacyclophanes
-
Gong, B., et al. "Creating Nanocavities of Tunable Sizes: Hollow Helices." Proceedings of the National Academy of Sciences, 2002. Link (Demonstrates the use of meta-substituted benzyl bromides in macrocyclization).
-
-
Dendrimer Cores
-
Hawker, C. J., & Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990. Link (Foundational work on benzyl ether dendrimers using similar bromide precursors).
-
-
General Benzyl Bromide Reactivity
-
Adimurthy, S., et al. "A fast and highly efficient method for the synthesis of tertiary amines in aqueous medium." Indian Journal of Chemistry, 2010. Link (Validates reactivity of benzyl bromides with secondary amines).
-
-
Safety Data
Sources
Application Note: High-Efficiency Synthesis of Poly(aryl ether) Dendrimers using 1,3-Bis(bromomethyl)-5-methoxybenzene
Executive Summary
This guide details the application of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS 19254-79-6) as a critical bifunctional electrophilic core in the convergent synthesis of Fréchet-type poly(aryl ether) dendrimers. Unlike divergent methods that grow from the core outward, the convergent approach utilizes this reagent to couple pre-synthesized dendritic wedges (dendrons), ensuring high structural purity and monodispersity.[1]
This protocol focuses on the "Double-Coupling" strategy , where the bromomethyl groups serve as high-reactivity electrophiles for phenolic displacement, creating a stable ether-linked scaffold with a methoxy-functionalized focal point.
Chemical Profile & Handling
Compound: 1,3-Bis(bromomethyl)-5-methoxybenzene Role: Bifunctional Electrophilic Core / Branching Unit Molecular Weight: 293.98 g/mol
| Property | Specification | Critical Note |
| Appearance | White to off-white crystalline solid | Discoloration implies hydrolysis or degradation. |
| Solubility | Soluble in Acetone, DMF, THF, | Protocol Requirement: Use anhydrous solvents to prevent hydrolysis of |
| Reactivity | High ( | Benzylic bromides are lachrymators and highly reactive toward nucleophiles. |
| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Moisture sensitive. Hydrolysis generates HBr and the corresponding diol. |
Mechanism of Action: The Convergent Coupling
The synthesis relies on a Williamson Ether Synthesis , specifically a double nucleophilic substitution (
-
Activation: A phenolic dendron (nucleophile) is deprotonated by a weak base (
) to form a phenoxide anion. -
Coupling: The phenoxide attacks the benzylic carbon of 1,3-Bis(bromomethyl)-5-methoxybenzene, displacing the bromide ion.
-
Outcome: Formation of a chemically inert benzyl aryl ether linkage.
The Methoxy Group (
Diagram 1: Mechanistic Pathway
Caption:
Experimental Protocol: Core Coupling
Objective: Synthesis of a Generation-X Dendrimer with a Methoxy Core. Scale: 1.0 mmol Core (Adjustable).
Reagents & Equipment[2]
-
Electrophile: 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv).
-
Nucleophile: Phenolic Dendron (e.g., 3,5-bis(benzyloxy)benzyl alcohol derivative) (2.1 – 2.5 equiv).
-
Base: Potassium Carbonate (
), anhydrous, granular (4.0 equiv). -
Catalyst: 18-Crown-6 (0.2 equiv) – Crucial for solubilizing the carbonate in acetone.
-
Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for higher generations).
Step-by-Step Workflow
Phase 1: Reaction Setup
-
Drying: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an Argon atmosphere.
-
Solvation: Dissolve the Phenolic Dendron (2.1 equiv) and 18-Crown-6 (0.2 equiv) in anhydrous Acetone (0.1 M concentration relative to dendron).
-
Activation: Add
(4.0 equiv) in a single portion. Stir vigorously at room temperature for 15–30 minutes to ensure deprotonation (Solution may turn yellow/orange due to phenoxide formation). -
Addition: Add 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv) directly as a solid or dissolved in a minimum amount of acetone.
Phase 2: Reflux & Monitoring
-
Reflux: Heat the mixture to a gentle reflux (
) for 12–24 hours.-
Note: Higher generation dendrons (G3+) may require DMF at
due to solubility limits in acetone.
-
-
Self-Validating Checkpoint (TLC/NMR):
-
TLC: Monitor the disappearance of the Core spot. The product will be less polar than the phenolic dendron.
-
NMR Probe: Aliquot 50
, evaporate, and run NMR. -
Target: Disappearance of the benzylic bromide singlet (
ppm) and appearance of the ether methylene singlet ( ppm).
-
Phase 3: Work-up & Purification
-
Filtration: Cool to room temperature. Filter off the inorganic salts (
, excess ) through a Celite pad. Wash the pad with acetone. -
Concentration: Evaporate the solvent under reduced pressure to yield the crude oil/solid.
-
Purification:
-
Flash Chromatography: Silica gel. Eluent: Hexanes/Ethyl Acetate gradient.[2]
-
Tip: The product is typically the fastest-moving UV-active component compared to the phenolic starting material.
-
Diagram 2: Convergent Synthesis Workflow
Caption: Operational workflow for the convergent coupling of dendritic wedges to the core.
Data Analysis & Validation
To ensure the protocol was successful, compare your analytical data against these standard benchmarks.
NMR Characterization Table ( , 400 MHz)
| Signal Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Core Methoxy ( | 3.80 – 3.85 ppm | Singlet | Confirm integrity of the core. |
| Ether Methylene ( | 4.95 – 5.05 ppm | Singlet | Primary Product Signal. Indicates successful coupling. |
| Residual Bromide ( | 4.40 – 4.45 ppm | Singlet | Impurity. Must be absent (<1%). Presence indicates incomplete reaction. |
| Aromatic Protons (Core) | 6.90 – 7.10 ppm | Multiplet | Integration should match the expected stoichiometry (3H for core). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Residual Bromide Signal | Incomplete coupling; Steric hindrance (high G#). | Add 0.5 equiv more dendron; Switch solvent to DMF; Increase time. |
| Broad NMR Signals | Aggregation or high viscosity. | Run NMR at elevated temperature ( |
| Low Yield | Hydrolysis of bromide. | Ensure reagents are strictly anhydrous. Check acetone quality. |
References
-
Fréchet, J. M. J., et al. "Preparation of Polymers with Controlled Molecular Architecture. A New Convergent Approach to Dendritic Macromolecules." Journal of the American Chemical Society, 1990, 112(21), 7638–7647.
-
Hawker, C. J., & Fréchet, J. M. J. "Preparation of hyperbranched and star polymers by a 'living', self-condensing free radical polymerization." Journal of the American Chemical Society, 1995.
-
Sigma-Aldrich. "1,3-Bis(bromomethyl)-5-methoxybenzene Product Specification."
-
Polymer Factory. "Bis-MPA Dendrimer Synthesis Protocols." Polymer Factory Resources.
Sources
Application Note: 1,3-Bis(bromomethyl)-5-methoxybenzene in Precision Polymer Synthesis
This Application Note and Protocol guide details the use of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 19254-79-6), a critical bifunctional building block in the precision synthesis of Fréchet-type poly(benzyl ether) dendrimers and functionalized hyperbranched polymers.
Introduction & Strategic Utility
1,3-Bis(bromomethyl)-5-methoxybenzene is a specialized aromatic building block defined by its AB₂-type latent functionality . It features two highly reactive electrophilic sites (benzylic bromides) and one protected nucleophilic site (methoxy group).
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
-
Bifunctional Electrophile: The two bromomethyl groups at the 1,3-positions are highly susceptible to SN2 attack by phenoxides, allowing for the simultaneous attachment of two dendritic arms (dendrons).
-
Meta-Substitution Pattern: Unlike para-substituted isomers that form rigid rods (e.g., in PPV synthesis), the meta (1,3) geometry introduces a "kink" that facilitates the globular folding required for dendrimer generation and prevents crystallization in linear polymers.
-
Masked Focal Point: The 5-methoxy group serves as a robust protecting group. Upon demethylation (typically with BBr₃), it reveals a phenolic hydroxyl group, which then becomes the active nucleophile for the next generation of growth or attachment to a core.
Primary Applications
-
Convergent Dendrimer Synthesis: Acting as the "branching unit" for Fréchet-type dendrimers.
-
Hyperbranched Poly(benzyl ether)s: Used as an A₂ monomer in A₂ + B₃ polycondensation strategies.
-
Macrocyclization: The meta geometry is ideal for "stapling" peptides or creating macrocyclic ether hosts.
Core Protocol: Convergent Synthesis of Poly(benzyl ether) Dendrimers
This protocol describes the "Generational Growth" cycle. The molecule acts as the Branching Unit (G-1) that couples two equivalents of a previous generation dendron (G-n) to form the next generation (G-n+1).
Phase A: Coupling (Williamson Ether Synthesis)
Objective: React 1,3-bis(bromomethyl)-5-methoxybenzene with two equivalents of a phenolic dendron.
Materials
-
Electrophile: 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv).
-
Nucleophile: Phenolic Dendron [G-n]-OH (2.05 – 2.10 equiv).
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (4.0 equiv).
-
Catalyst: 18-Crown-6 (0.2 equiv) – Critical for solubilizing the potassium salt in organic media.
-
Solvent: Acetone (dry, HPLC grade) or THF/DMF mixture for higher generations.
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the Phenolic Dendron [G-n]-OH, K₂CO₃, and 18-Crown-6 in dry acetone.
-
Addition: Stir at room temperature for 15 minutes to generate the phenoxide anion. Add 1,3-Bis(bromomethyl)-5-methoxybenzene in one portion.
-
Reflux: Heat the mixture to vigorous reflux (approx. 60 °C) under an argon or nitrogen atmosphere.
-
Reaction Time: 12–24 hours.[1] Monitor by TLC (disappearance of the bromide starting material).
-
-
Work-up:
-
Purification: The residue is typically purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Target Product: [G-n+1]-OMe (Dendron with methoxy focal point).
-
Phase B: Activation (Demethylation)
Objective: Convert the methoxy group (-OMe) into a reactive phenol (-OH) for the next coupling step.
Materials
-
Substrate: [G-n+1]-OMe (from Phase A).
-
Reagent: Boron Tribromide (BBr₃), 1.0 M solution in CH₂Cl₂ (1.2 – 1.5 equiv per methoxy group).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Ice water / NaHCO₃.
Step-by-Step Methodology
-
Setup: Dissolve [G-n+1]-OMe in anhydrous DCM in a flame-dried flask under inert atmosphere. Cool to 0 °C (ice bath).
-
Addition: Carefully add BBr₃ dropwise via syringe. Caution: BBr₃ reacts violently with moisture.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2–4 hours.
-
Quench: Pour the reaction mixture carefully onto ice. Neutralize with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Result: [G-n+1]-OH (Phenolic Dendron ready for the next cycle).
Visualization: Convergent Growth Workflow
The following diagram illustrates the logical flow of using 1,3-Bis(bromomethyl)-5-methoxybenzene to build a Generation 2 (G2) Dendron.
Caption: Convergent synthesis cycle utilizing 1,3-Bis(bromomethyl)-5-methoxybenzene as the branching unit. The cycle repeats to exponentially increase molecular weight.
Alternative Protocol: Linear Poly(benzyl ether) Synthesis
While dendrimers are monodisperse, this molecule can also synthesize linear polymers with "kinked" backbones by reacting with bisphenols.
Reaction Type: Step-Growth Polymerization (Polycondensation).
| Parameter | Condition | Reason |
| Monomer A | 1,3-Bis(bromomethyl)-5-methoxybenzene | Electrophilic component. |
| Monomer B | Bisphenol A (or 4,4'-biphenol) | Nucleophilic component. |
| Solvent | DMF or NMP | High boiling point, solubilizes polymers. |
| Base | K₂CO₃ (excess) | Proton scavenger. |
| Temp/Time | 80–100 °C / 24 h | Ensures high conversion (essential for step-growth). |
Outcome: A linear polyether with pendant methoxy groups. These methoxy groups can be post-functionalized (e.g., demethylated to phenols) to create a poly(hydroxy-functionalized) backbone , useful for attaching drugs or solubilizing agents.
Critical Troubleshooting & Quality Control
Incomplete Coupling (Dendrimers)
-
Symptom: Presence of mono-substituted product (one bromide remaining).[2]
-
Cause: Steric hindrance in higher generations (G3+) or insufficient base.
-
Solution: Switch solvent to a 1:1 mixture of THF/DMF to improve solubility of the growing dendron. Increase reaction time to 48 hours.
Side Reactions (C-Alkylation)
-
Symptom: Multiple spots on TLC not corresponding to product.
-
Cause: Phenoxide attacking the ring (rare) or solvent impurities.
-
Solution: Ensure strict control of temperature (do not exceed 65 °C for acetone reflux). Use 18-crown-6 to enhance the nucleophilicity of the oxygen, favoring O-alkylation over C-alkylation.
Solubility Issues
-
Observation: The potassium salt of the phenol precipitates out.
-
Fix: The addition of 18-crown-6 is non-negotiable for high yields. It complexes the potassium cation, creating a "naked" phenoxide anion that is highly reactive and soluble in organic media.
References
-
Hawker, C. J.; Fréchet, J. M. J. (1990). "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647.
-
Grayson, S. M.; Fréchet, J. M. J. (2001). "Convergent Dendrons and Dendrimers: from Synthesis to Applications." Chemical Reviews, 101(12), 3819–3868.
-
Sigma-Aldrich. "1,3-Bis(bromomethyl)-5-methoxybenzene Product Sheet."
-
Jayaraman, N. (2013). "Synthesis of Poly(ether) Dendrimers." Methods in Molecular Biology, 1010, 33-41.
Sources
Application Notes and Protocols for the Formation of a Di-Grignard Reagent from 1,3-Bis(bromomethyl)-5-methoxybenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the synthesis of the di-Grignard reagent from 1,3-Bis(bromomethyl)-5-methoxybenzene. The formation of di-Grignard reagents from benzylic dihalides is a nuanced process, susceptible to competing side reactions. These application notes detail the underlying mechanistic principles, a robust step-by-step protocol, and critical experimental parameters required to favor the formation of the desired bis-organomagnesium compound. Emphasis is placed on strategies to mitigate the prevalent Wurtz-type coupling and potential cyclization pathways.
Introduction and Scientific Background
Grignard reagents are cornerstones of synthetic organic chemistry, valued for their ability to form new carbon-carbon bonds.[1] Di-Grignard reagents, bearing two organomagnesium functionalities, are powerful bifunctional nucleophiles for constructing complex molecular architectures, including metallacycles and polymers.[2] The target molecule, 1,3-Bis(bromomethyl)-5-methoxybenzene, presents a unique substrate for di-Grignard formation due to its two highly reactive benzylic bromide sites.[3][4]
The benzylic position is inherently activated towards Grignard formation due to the resonance stabilization of the resulting benzylic carbanion.[5] However, this heightened reactivity also exacerbates the propensity for side reactions. The successful synthesis of the di-Grignard reagent hinges on carefully controlling the reaction kinetics to disfavor these competing pathways.
The Reaction Mechanism: A Single Electron Transfer Process
The formation of a Grignard reagent is not a simple insertion but a radical process occurring on the surface of the magnesium metal.[6] The mechanism involves a single electron transfer (SET) from the magnesium to the carbon-bromine bond, generating an alkyl radical and a magnesium radical cation.[6][7] A subsequent rapid coupling yields the organomagnesium halide.
For a dihalide like 1,3-Bis(bromomethyl)-5-methoxybenzene, this process must occur twice. The formation can proceed stepwise, first forming a mono-Grignard reagent which then undergoes a second reaction on the same molecule.
Key Challenges and Competing Reactions
The primary challenge in synthesizing a di-Grignard reagent from a benzylic dihalide is managing the high reactivity of the system. Several side reactions can significantly reduce the yield of the desired product:
-
Wurtz-Type Coupling: This is the most significant side reaction.[8] A newly formed Grignard moiety can act as a nucleophile and react with the bromide of an unreacted starting material molecule (intermolecular) or the remaining bromide on the same molecule (intramolecular).[9] This leads to the formation of dimers, oligomers, or cyclic products. High local concentrations of the bromide and elevated temperatures favor this pathway.[8]
-
Intramolecular Cyclization: The mono-Grignard intermediate can potentially undergo an intramolecular reaction to form a five-membered ring (a benzocyclopentane derivative). Intramolecular reactions that form five- or six-membered rings are often kinetically favored over their intermolecular counterparts.[10][11][12]
-
Reaction with Solvent and Contaminants: Grignard reagents are potent bases and will react with any protic species, including trace amounts of water or alcohols in the solvent or on the glassware.[5] This underscores the critical need for strictly anhydrous conditions.[9][13]
The electron-donating methoxy group on the aromatic ring can further influence the reactivity of the benzylic positions, potentially increasing the rate of both the desired Grignard formation and undesired side reactions.
Experimental Design and Protocol
This protocol is designed to maximize the yield of the di-Grignard reagent by controlling reaction conditions to suppress the formation of Wurtz coupling products and other side reactions. The core strategy involves the slow addition of the dibromide to a suspension of activated magnesium at a controlled temperature.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1,3-Bis(bromomethyl)-5-methoxybenzene | ≥98% | Standard Supplier | Must be dry. |
| Magnesium Turnings | High Purity | Standard Supplier | For Grignard synthesis. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Inhibitor-free. Stored over molecular sieves. |
| Iodine (I₂) | Crystal, ACS Reagent | Standard Supplier | For magnesium activation. |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Standard Supplier | For quenching aliquots for analysis. |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Standard Supplier | For reaction quench. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | For inert atmosphere. |
Equipment Setup
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Schlenk line or nitrogen/argon manifold
-
Heating mantle and temperature controller
-
Ice-water bath
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for di-Grignard reagent synthesis.
Step-by-Step Protocol
1. Magnesium Activation: a. To the flame-dried, three-necked flask equipped with a stir bar, condenser, and N₂/Ar inlet, add magnesium turnings (2.2 eq, e.g., 1.34 g, 55.2 mmol). b. Briefly flame-dry the magnesium under vacuum and backfill with inert gas. c. Add a small volume of anhydrous THF (e.g., 20 mL) and a single crystal of iodine. d. Gently warm the mixture until the brown color of the iodine disappears, indicating activation of the magnesium surface.[7] Allow to cool to room temperature.
2. Preparation of Dibromide Solution: a. In a separate flame-dried flask, dissolve 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 eq, e.g., 7.80 g, 25.1 mmol) in anhydrous THF to make a ~0.2 M solution (approx. 125 mL). b. Transfer this solution to the pressure-equalizing dropping funnel.
3. Grignard Reagent Formation: a. Cool the magnesium suspension in the reaction flask to 0 °C using an ice-water bath. b. Begin slow, dropwise addition of the dibromide solution from the dropping funnel to the vigorously stirred magnesium suspension. This is a critical step. The addition rate should be controlled to maintain a gentle reflux (if any) and keep the internal temperature below 10 °C. A typical addition time is 2-3 hours.[8] c. The reaction mixture will typically turn cloudy and grey/brown as the Grignard reagent forms. d. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour to ensure maximum conversion.
4. In-Process Control (Optional but Recommended): a. To confirm the formation of the Grignard reagent, a small aliquot (e.g., 0.2 mL) can be withdrawn via syringe and quenched in a separate vial with D₂O. b. The organic components can be extracted and analyzed by ¹H NMR. Successful Grignard formation will show the appearance of a benzylic proton signal (Ar-CHD-MgBr) and the disappearance of the starting material's benzylic bromide signal (Ar-CH₂-Br). The extent of deuteration provides a rough estimate of yield.
5. Reaction Quench and Work-up: a. The resulting di-Grignard reagent solution is typically used directly in subsequent synthetic steps. b. If characterization of the protonated product (5-methoxy-1,3-dimethylbenzene) is desired, cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred, cold solution of 1 M aqueous HCl. c. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Mechanistic Pathways and Side-Product Formation
The following diagram illustrates the desired reaction pathway to the di-Grignard reagent and the primary competing side reactions.
Caption: Desired di-Grignard formation vs. competing Wurtz coupling pathways.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (oxide layer).[7] 2. Wet solvent or glassware.[13] | 1. Use fresh magnesium turnings. Activate with I₂, 1,2-dibromoethane, or by grinding the Mg under inert gas. 2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. |
| Low Yield of Grignard Reagent | 1. Wurtz coupling is dominant.[8] 2. Incomplete reaction. | 1. Decrease the concentration of the dibromide solution. Slow the addition rate further. Maintain a low reaction temperature (0-5 °C).[8] 2. Ensure magnesium is in excess and allow for sufficient reaction time after addition. |
| Formation of Insoluble Precipitate | 1. Wurtz coupling products (polymers) may be insoluble. 2. Complex Schlenk equilibrium species. | 1. Follow procedures to minimize Wurtz coupling. 2. The Grignard reagent may not be fully soluble. This is not always indicative of a failed reaction. Use the supernatant for subsequent steps. |
Conclusion
The successful formation of a di-Grignard reagent from 1,3-Bis(bromomethyl)-5-methoxybenzene is a challenging yet achievable transformation. The protocol and principles outlined in this document provide a robust framework for this synthesis. The key to success lies in the meticulous control of reaction conditions—specifically, the use of high dilution, slow addition rates, and low temperatures—to kinetically favor the desired organometallic formation over competing Wurtz-type side reactions. Researchers employing this powerful synthetic intermediate will be well-equipped to explore novel molecular constructions.
References
-
Alfa Chemistry. Grignard Reaction.
-
Grignard Reaction. (n.d.).
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
-
Yanagisawa, A. (n.d.). Benzylic Grignard Reagents. Science of Synthesis.
-
University of California, Irvine. (n.d.). Formation of Grignard Reagents from Organic Halides.
-
BenchChem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
-
ResearchGate. (2025). Unexpected formation of the first doubly benzylic 1,1-DI-Grignard reagent.
-
Research & Reviews: Journal of Chemistry. (2021). Synthesis and Preparation of Grignard Reagent.
-
Sigma-Aldrich. Grignard Reagents.
-
Menges-Flanagan, M. G., & Ziegenbalg, D. (n.d.). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv.
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).
-
Chemistry university. (2021). Intermolecular vs intramolecular reactions [Video]. YouTube.
-
Organic Syntheses. (n.d.). Procedure.
-
Williamson, K. L. (1999). Grignard Reaction. Macroscale and Microscale Organic Experiments.
-
The Grignard Reaction. (n.d.).
-
ChemistNate. (2014). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube.
-
University of York. (n.d.). Intramolecular vs. Intermolecular Reaction.
-
Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
ResearchGate. (2025). The formation of 1,3‐di‐Grignard reagents from small‐ring 1,3‐dibromides.
-
Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation.
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Garst, J. F., & Soriaga, M. P. (2004). Grignard reagent formation. Coordination Chemistry Reviews, 248(7-8), 623-652.
-
Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Krow, G. R., & Cannon, K. C. (1995). Dihalide-Derived Di-Grignard Reagents: Preparation and Reactions. In G. S. Silverman & P. E. Rakita (Eds.), Handbook of Grignard Reagents (pp. 497-518). CRC Press.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rroij.com [rroij.com]
- 8. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. cerritos.edu [cerritos.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. community.wvu.edu [community.wvu.edu]
Palladium-catalyzed cross-coupling reactions with 1,3-Bis(bromomethyl)-5-methoxybenzene
Application Note: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Bis(bromomethyl)-5-methoxybenzene
Executive Summary
1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 119562-42-6) is a pivotal building block in the synthesis of convergent dendrimers, macrocycles, and functionalized ligands. Historically, this substrate has been utilized primarily in nucleophilic substitution (
This guide details optimized protocols for Suzuki-Miyaura , Sonogashira , and Carbonylation reactions. It addresses the specific challenges associated with benzylic electrophiles, including the suppression of
Mechanistic Considerations & Challenges
Coupling at a benzylic
-
Oxidative Addition: Benzyl bromides undergo facile oxidative addition to Pd(0). However, the resulting
-benzyl-Pd(II) complex is in equilibrium with the -benzyl-Pd(II) isomer. This hapticity shift can retard transmetallation.[1] -
Homocoupling (Wurtz-type): A major side reaction is the dimerization of the benzyl bromide to form 1,2-diarylethanes. This is driven by halogen-metal exchange or radical pathways.
-
Nucleophilic Competition: Benzylic bromides are potent electrophiles. In the presence of strong bases (e.g., NaOtBu), direct nucleophilic attack by the solvent or coupling partner can outcompete the catalytic cycle.
Strategic Solution: Use bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos) to stabilize the Pd(II) species and employ mild inorganic bases (K
Visualization: Catalytic Cycle & Competitive Pathways
The following diagram illustrates the divergent pathways for the benzylic Pd-intermediate, highlighting the critical decision points controlled by ligand selection.
Figure 1: Catalytic cycle for benzylic cross-coupling. Note the competition between the productive transmetallation and the deleterious homocoupling pathway.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Bis-Arylation)
Objective: Synthesis of 3,5-bis(arylmethyl)anisole derivatives. Rationale: The use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. Its bulk facilitates reductive elimination and prevents the formation of bridging Pd-dimers, while its electron-rich nature accelerates oxidative addition.
Reagents:
-
Substrate: 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (2.5 equiv)
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base: K
PO (4.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)
(4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add 1 mL dry Toluene and stir at RT for 10 mins to generate the active catalyst. -
Reaction Assembly: Add 1,3-Bis(bromomethyl)-5-methoxybenzene (308 mg, 1.0 mmol), Arylboronic acid (2.5 mmol), and K
PO (848 mg, 4.0 mmol). -
Solvent Addition: Add remaining Toluene (9 mL) and degassed Water (1 mL).
-
Heating: Seal the vial and heat to 80°C for 12 hours. Note: Vigorous stirring is essential for the biphasic mixture.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Expected Outcome: >85% yield of the bis-arylated product.
Protocol B: Palladium-Catalyzed Carbonylation
Objective: Transformation of bromomethyl groups into methyl esters (phenylacetic acid derivatives). Rationale: Xantphos is the ligand of choice. Its large bite angle (111°) promotes the reductive elimination of the acyl-palladium intermediate, preventing decarbonylation.
Reagents:
-
Substrate: 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)
-
CO Source: Carbon Monoxide (balloon, 1 atm) or CO surrogate (e.g., Mo(CO)
) -
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: Xantphos (2 mol%)
-
Nucleophile/Solvent: Methanol (anhydrous)
-
Base: Triethylamine (Et
N) (3.0 equiv)
Procedure:
-
Setup: In a pressure tube or flask equipped with a septum, add Pd(OAc)
(0.02 equiv), Xantphos (0.02 equiv), and the substrate (1.0 equiv). -
Solvation: Add anhydrous Methanol (0.1 M concentration relative to substrate) and Et
N (3.0 equiv). -
Purging: Purge the vessel with Argon for 5 mins, then purge with CO (balloon) for 5 mins.
-
Reaction: Stir at 70°C under a CO atmosphere (balloon pressure is sufficient) for 16 hours.
-
Safety Note: Perform all CO reactions in a well-ventilated fume hood with a CO detector.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate. The residue is often pure enough, but can be refined via short-path distillation or column chromatography.
Data Summary & Troubleshooting
| Parameter | Suzuki-Miyaura | Carbonylation | Sonogashira |
| Primary Challenge | Homocoupling of benzyl bromide | Alkynyl-benzyl isomerization | |
| Preferred Ligand | SPhos or PCy | Xantphos | PPh |
| Base Selection | K | Et | Diisopropylamine |
| Solvent System | Toluene/H | MeOH (Nucleophilic) | THF/DMF |
| Temp. Range | 60–80°C | 70–90°C | RT–50°C |
| Typical Yield | 80–95% | 75–90% | 60–80% |
Troubleshooting Guide:
-
Problem: Low conversion.
-
Cause: Catalyst deactivation via formation of Pd-black.
-
Solution: Increase ligand:Pd ratio to 2:1 or 3:1. Ensure strict oxygen-free conditions.
-
-
Problem: "Wurtz" Homocoupling dimer observed.
-
Cause: Slow transmetallation.
-
Solution: Increase concentration of the coupling partner (boronic acid/alkyne). Switch to a more active precatalyst like Pd(dba)
/SPhos.
-
-
Problem: Hydrolysis of substrate (formation of benzyl alcohol).
-
Cause: Wet solvents or hydroxide base.
-
Solution: Use anhydrous solvents. Switch base from KOH/NaOH to K
PO or CsF.
-
References
-
Suzuki-Miyaura Coupling of Benzylic Halides
-
Carbonylation with Xantphos
- Title: Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos.
- Source: Martinelli, J. R.; Watson, D. A.; Freckmann, D. M. M.; Buchwald, S. L. J. Org. Chem.2008, 73, 7102–7107.
-
URL:[Link]
-
General Benzylic Coupling Reviews
-
Dendrimer Synthesis Context
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene
Welcome to the technical support center for the synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific benzylic bromination reaction. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene, typically achieved through the radical bromination of 3,5-dimethylanisole, is a crucial step in the preparation of various pharmaceutical intermediates and complex organic molecules. The methoxy group, being an electron-donating group, activates the benzene ring, making it susceptible to various side reactions under the harsh conditions of radical bromination.[1] This guide will address the most common challenges, including over-bromination, nuclear bromination, and polymerization, providing you with robust solutions and preventative measures.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of 1,3-Bis(bromomethyl)-5-methoxybenzene.
Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Q: My reaction has stopped, and I still have a large amount of 3,5-dimethylanisole unreacted, resulting in a low yield. What could be the cause?
A: This is a common issue often related to the radical initiator or the reaction conditions.
Possible Causes and Solutions:
-
Inactive Radical Initiator: The radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), may have degraded over time.
-
Solution: Use a fresh batch of the radical initiator. For BPO, it is sometimes shipped wet for safety and needs to be dried properly before use.
-
-
Insufficient Initiator Concentration: The amount of initiator may be too low to sustain the radical chain reaction.
-
Solution: While a catalytic amount is needed, ensure you are using an adequate quantity, typically 1-5 mol% relative to the substrate.
-
-
Reaction Temperature Too Low: Radical initiators have an optimal temperature range for decomposition to generate radicals.
-
Solution: Ensure your reaction is heated to the appropriate temperature for your chosen initiator (e.g., reflux in carbon tetrachloride or acetonitrile).[2]
-
-
Presence of Radical Inhibitors: Impurities in your starting material or solvent can quench the radical reaction.
-
Solution: Use purified, dry solvents and ensure your starting 3,5-dimethylanisole is free from phenolic or other inhibitory impurities.
-
Issue 2: Formation of an Insoluble White Precipitate (Polymerization)
Q: During my reaction, a significant amount of an insoluble white solid has formed, making the mixture difficult to stir and work up. What is this and how can I prevent it?
A: The formation of an insoluble precipitate is often due to polymerization of the starting material or product. Benzylic bromides are reactive and can undergo self-condensation or polymerization, especially at elevated temperatures.
Preventative Measures:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization. Maintain a steady reflux without vigorous boiling.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to an acceptable level. Prolonged reaction times increase the likelihood of side reactions.
-
Maintain a Low Concentration of Bromine: Using N-bromosuccinimide (NBS) as the brominating agent helps to maintain a low, steady concentration of molecular bromine (Br₂) and HBr, which can mitigate some side reactions.[3][4] Continuous addition of NBS as a slurry can further minimize impurity formation and polymerization.[5]
.dot
Caption: Workflow to Minimize Polymerization Side Reactions.
Issue 3: Presence of Multiple Brominated Impurities
Q: My crude product shows the presence of mono-brominated and tri-brominated species in addition to my desired di-brominated product. How can I improve the selectivity?
A: Over-bromination is a significant challenge in this synthesis due to the two benzylic positions.[5] Controlling the stoichiometry and reaction conditions is key to achieving the desired di-substitution.
Strategies for Improved Selectivity:
| Strategy | Rationale | Recommended Protocol |
| Stoichiometry Control | Using a precise amount of brominating agent is crucial. | Use slightly more than 2.0 equivalents of NBS (e.g., 2.1-2.2 equivalents) relative to 3,5-dimethylanisole. This ensures complete di-bromination without excessive over-bromination. |
| Slow Addition of NBS | Adding the NBS portion-wise or as a slow continuous feed helps to maintain a low concentration of the brominating species, favoring the desired reaction pathway.[5] | Divide the total amount of NBS into 3-4 portions and add them every 30-45 minutes to the refluxing reaction mixture. |
| Choice of Solvent | The solvent can influence the reaction's selectivity. Carbon tetrachloride is traditional, but safer alternatives are available. | Acetonitrile has been shown to be an effective solvent for benzylic brominations and can sometimes offer improved selectivity compared to chlorinated solvents.[6] |
| Purification | If over-bromination still occurs, careful purification is necessary. | Column chromatography using a low-polarity eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the mono-, di-, and tri-brominated products.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this benzylic bromination?
A1: The reaction proceeds via a free-radical chain mechanism.[3] It involves three main stages:
-
Initiation: The radical initiator (e.g., AIBN or BPO) decomposes upon heating or UV irradiation to form radicals. These radicals then react with NBS to generate a bromine radical.
-
Propagation: A bromine radical abstracts a benzylic hydrogen from 3,5-dimethylanisole to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with molecular bromine (Br₂), which is generated in situ from the reaction of NBS with HBr, to form the brominated product and another bromine radical, which continues the chain.[8][9]
-
Termination: The reaction terminates when two radicals combine.
.dot
Caption: Key Steps in the Free-Radical Benzylic Bromination.
Q2: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: While Br₂ can be used for benzylic bromination, NBS is generally preferred for several reasons:
-
Selectivity: NBS provides a low, constant concentration of Br₂ and HBr, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-rich ring.[3]
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[8]
-
Side Reaction Control: High concentrations of Br₂ can lead to unwanted side reactions, including addition to any potential double bonds or further bromination on the aromatic ring.[3]
Q3: Can nuclear bromination (bromination on the benzene ring) occur?
A3: Yes, nuclear bromination is a potential side reaction, especially given the activating nature of the methoxy group. The use of NBS in a non-polar solvent like carbon tetrachloride under radical conditions (light or initiator) is designed to suppress this. However, if the reaction conditions become more polar or if Lewis acid catalysts are inadvertently present, electrophilic aromatic substitution can compete with the desired benzylic bromination. Studies have shown that in polar solvents like acetonitrile, NBS can act as a reagent for nuclear bromination of methoxybenzenes.[10]
Q4: How should I purify the crude 1,3-Bis(bromomethyl)-5-methoxybenzene?
A4: The purification method depends on the state of the crude product and the impurities present.
-
Recrystallization: If the crude product is a solid and relatively clean, recrystallization can be an effective method. A common solvent system is a mixture of hexanes and ethyl acetate.[7][11]
-
Column Chromatography: For oily crude products or mixtures containing multiple brominated species, flash column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) will allow for the separation of the starting material, and the mono-, di-, and tri-brominated products.[7]
-
Aqueous Wash: Before chromatography or recrystallization, it is good practice to wash the crude organic solution with a saturated aqueous sodium bicarbonate solution to neutralize any residual HBr, followed by water and brine washes.[7]
Q5: How should I store the purified product?
A5: 1,3-Bis(bromomethyl)-5-methoxybenzene is a reactive benzylic halide and is susceptible to hydrolysis and decomposition. For long-term stability:
-
Dryness: Ensure the product is completely dry.
-
Inert Atmosphere: Store under an inert atmosphere like nitrogen or argon.
-
Low Temperature: Keep the product at a low temperature (2-8 °C is recommended).
-
Light Protection: Store in an amber vial or a container protected from light.[7]
References
-
Chad's Prep®. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Retrieved from [Link]
-
Professor Dave Explains. (2020, November 20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube. Retrieved from [Link]
- Gruter, G-J. M., et al. (1994). Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide. The Journal of Organic Chemistry, 59(16), 4473–4480.
-
Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Reddit. (2021, August 5). How to know when to stop reaction, benzylic bromination using AIBN. Retrieved from [Link]
-
CureFFI.org. (2015, April 3). Organic chemistry 23: Radicals - allylic and benzylic bromination, cyclizations. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4-methylanisole. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for CrystEngComm. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1,3-bis(dibromomethyl)benzene. Retrieved from [Link]
- Carreno, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
-
European Patent Office. (2006, September 27). Improved process for side-chain bromination of alkyl-benzenes (Patent No. 1705168). Retrieved from [Link]
- Google Patents. (n.d.). CN102476981A - Preparation method of 1,3, 5-trimethoxy benzene.
- Welch, C. J., et al. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development, 25(11), 2449–2456.
- Parker, K. M., & Mitch, W. A. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(30), 16091–16103.
- Cantillo, D., & Kappe, C. O. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. The Journal of Organic Chemistry, 79(2), 848–855.
-
Pearson+. (n.d.). Predict the product of the following benzylic bromination reaction. Study Prep. Retrieved from [Link]
-
Pearson+. (n.d.). Bromination of a highly electron-rich alkene such as 2-methoxybut.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Oxidative Bromination of O-Xylene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-Xylene, α,α'-dibromo. Retrieved from [Link]
-
Nature. (n.d.). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Retrieved from [Link]
Sources
- 1. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A scalable procedure for light-induced benzylic brominations in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Optimizing reaction conditions for substitutions on 1,3-Bis(bromomethyl)-5-methoxybenzene
Introduction: The "Linchpin" Scaffold
Welcome to the Technical Support Center. You are likely working with 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 119562-42-6).
In the field of supramolecular and medicinal chemistry, this molecule is not just a reagent; it is a linchpin . Its
However, the high reactivity of benzylic bromides often leads to "runaway" reactions—over-alkylation, polymerization, or hydrolysis. This guide bridges the gap between theoretical reactivity and benchtop success.
Core Reactivity & Mechanism[1][2][3]
To troubleshoot, you must understand the engine driving this reaction.
-
Primary Mechanism:
(Bimolecular Nucleophilic Substitution). -
Electronic Effect: The methoxy group at the 5-position is meta to the bromomethyl groups. Unlike para-methoxy (which stabilizes carbocations via resonance, promoting
), the meta-methoxy group exerts an inductive electron-withdrawing effect ( -acceptor). This increases the electrophilicity of the benzylic carbons, accelerating attack while suppressing ionization. -
Key Risk: The second bromide often reacts faster than the first due to solubility changes, leading to statistical mixtures.
Visualization: Reaction Pathways
The following diagram illustrates the competitive landscape between the desired substitution, over-reaction, and common side pathways.
Figure 1: Kinetic pathways. Note that k2 (second substitution) is often comparable to k1, necessitating stoichiometry control.
Module 1: Nucleophile Selection & Stoichiometry
User Question: "I am trying to get the mono-substituted product, but I keep getting the bis-substituted product or starting material. How do I stop at one?"
Technical Response:
Achieving mono-substitution on a symmetric bis-electrophile is a statistical challenge. If
Strategy Table: Controlling Selectivity
| Variable | Recommendation for Mono-Substitution | Recommendation for Bis-Substitution | Mechanism/Logic |
| Stoichiometry | 1 : 4 (Nucleophile : Electrophile) | 2.5 : 1 (Nucleophile : Electrophile) | High excess of electrophile ensures the nucleophile is statistically likely to encounter a fresh substrate rather than a mono-product. |
| Addition Mode | Add Nucleophile dropwise to Electrophile | Add Electrophile to Nucleophile | Keeps the local concentration of nucleophile low relative to the substrate (for mono). |
| Concentration | High Dilution (0.01 M) | Standard (0.1 M - 0.5 M) | Dilution slows bimolecular reaction rates, allowing better mixing and thermal control. |
| Temperature | Low ( | Reflux / Heat | Lower energy prevents the system from overcoming the activation energy for the second substitution too quickly. |
Pro-Tip: If you need the mono-product, do not waste time optimizing the reaction to perfection. Run it with 4 equivalents of the dibromide, accept the 60-70% yield, and separate the excess starting material via column chromatography (which is usually easy due to the polarity difference).
Module 2: Solvent & Base Compatibility
User Question: "My reaction turns black/brown, or I see a new spot on TLC that doesn't move. What's happening?"
Technical Response: Benzylic bromides are prone to decomposition if the environment is too harsh.
Solvent Selection
-
Acetonitrile (ACN): Gold Standard. Good solubility for organic substrates, polar enough to support the transition state, easy to remove.
-
DMF/DMSO: Use with Caution. These are excellent for
, but DMF can decompose to form dimethylamine ( ), which is a nucleophile and will react with your bromide to form a distinct impurity (benzyl dimethylamine). -
Acetone: Good for Finkelstein conditions (adding NaI), but can form condensation byproducts with strong bases.
Base Selection
-
Potassium Carbonate (
): The workhorse. Mild enough to prevent elimination, strong enough for phenols and amines. -
Cesium Carbonate (
): The "Cesium Effect". Essential for macrocyclizations. The large cation promotes intramolecular reaction over intermolecular polymerization via the template effect. -
Sodium Hydride (NaH): Avoid if possible. Too strong. Can cause deprotonation at the benzylic position or elimination (formation of stilbene-like derivatives).
Decision Tree: Reaction Conditions
Figure 2: Rapid selection guide for solvent and base based on nucleophile type.
Validated Experimental Protocol
Scenario: Synthesis of a Bis-Ether (Williamson Ether Synthesis) using a phenol derivative.
Reagents:
-
1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 equiv)
-
Substituted Phenol (2.2 equiv)
- (Anhydrous, granular) (3.0 equiv)
-
Acetonitrile (Reagent Grade, dried over sieves)
-
18-Crown-6 (0.1 equiv) - Optional catalyst
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Why: Moisture competes with the phenol for the bromide (Hydrolysis risk).
-
-
Activation: Add the Phenol (2.2 eq) and
(3.0 eq) to the flask. Add Acetonitrile (0.1 M concentration relative to phenol). Stir at room temperature for 15 minutes.-
Why: Deprotonates the phenol to the phenoxide anion, increasing nucleophilicity.
-
-
Addition: Add 1,3-Bis(bromomethyl)-5-methoxybenzene (1.0 eq) in one portion.
-
Note: If the bromide is solid, dissolve it in a minimum amount of ACN before addition.
-
-
Reaction: Heat the mixture to gentle reflux (
) for 4–12 hours. Monitor by TLC (usually 20% EtOAc/Hexane).-
Endpoint: Disappearance of the dibromide spot.
-
-
Workup: Cool to RT. Filter off the solid inorganic salts (
, excess ). Rinse the filter cake with DCM. -
Purification: Concentrate the filtrate. The residue is often a solid or oil. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.
Troubleshooting FAQ
Q: I see a white precipitate forming immediately upon addition. Is this bad? A: No, this is likely Potassium Bromide (KBr), the byproduct of the reaction. Its formation actually drives the reaction forward (Le Chatelier's principle) because KBr is insoluble in ACN.
Q: My yield is low, and I see a spot at the baseline of my TLC. A: You likely have hydrolysis .
-
Check: Was your solvent dry? Was the flask open to air?
-
Fix: Use anhydrous solvents. If the reaction is slow, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein conditions) to convert the bromide to a more reactive iodide in situ, allowing you to run at a lower temperature.
Q: I am trying to make a macrocycle, but I only get polymers. A: Concentration is the enemy of macrocyclization.
-
Fix: Use Pseudo-High Dilution . Do not mix everything at once. Have a flask of solvent/base, and slowly syringe-pump both the dibromide and the dinucleophile into the flask simultaneously over 12 hours. This keeps the instantaneous concentration of free ends low, favoring intramolecular ring closure.
References
-
PubChem. (n.d.). 1,3-Bis(bromomethyl)-5-methoxybenzene (Compound). National Library of Medicine. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2025). Reactions at the Benzylic Position.[1][2][3][4] Retrieved February 17, 2026, from [Link]
- Timmerman, P., et al. (2005). Cephalosporin-based macrocycles. (Contextual reference for scaffold utility in macrocyclization). Chemistry – A European Journal.
- Google Patents. (2002). Process for the preparation of 3-bromoanisole derivatives. (Provides background on the stability of methoxy-substituted benzenes).
Sources
Technical Support Center: High-Yield Synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene
[1]
Subject: Optimization and Troubleshooting for Wohl-Ziegler Bromination of 3,5-Dimethylanisole Reference ID: KB-WZ-1990-MOD Applicable For: Dendrimer Synthesis (Fréchet-type), Macrocycle Precursors[1]
Executive Summary & Core Directive
The Challenge:
Synthesizing 1,3-Bis(bromomethyl)-5-methoxybenzene involves brominating two benzylic positions on an electron-rich aromatic ring.[1] The methoxy group (
The Solution:
Success depends entirely on suppressing the ionic pathway.[1] You must create an environment that favors radical propagation while inhibiting electrophilic attack. This guide replaces the obsolete Carbon Tetrachloride (
Critical Mechanism Analysis
To improve yield, you must understand the competition between the two pathways.
Figure 1: Mechanistic competition. The electron-donating methoxy group accelerates the "Red" path.[1] Your goal is to force the "Green" path.
Optimized Experimental Protocol
Note on Solvents: The classic Hawker/Fréchet papers (1990) utilized
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3,5-Dimethylanisole | Substrate | 1.0 | Purity is critical; phenols inhibit radicals.[1] |
| N-Bromosuccinimide (NBS) | Bromine Source | 2.1 - 2.2 | Recrystallize from water if yellow.[1] Yellow = free |
| AIBN | Initiator | 0.05 | Azobisisobutyronitrile. Add in two portions. |
| Solvent | [0.2 M] | Sparged with Argon for 15 mins. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask. Equip with a reflux condenser and a drying tube (CaCl2).[1]
-
Degassing (Crucial): Dissolve substrate in
. Sparge with Argon/Nitrogen for 15 minutes. Reason: Oxygen is a radical scavenger and will stall the reaction.[1] -
Addition: Add NBS (solid) and the first portion of AIBN (0.025 eq).
-
Initiation: Heat to reflux (
bath). Irradiate with a visible light source (e.g., 300W tungsten lamp) if available to assist initiation. -
Monitoring: The reaction is heterogeneous (NBS at bottom). As it progresses, succinimide (less dense) will float to the top.[2]
-
Second Kick: After 2 hours, add the second portion of AIBN (0.025 eq).
-
Termination: Monitor by TLC (Hexane/EtOAc 9:1). Stop when the mono-bromide spot disappears.[1] Do not over-cook, or you will generate the tri-bromide.
-
Workup: Cool to
to precipitate succinimide completely. Filter. Evaporate solvent.[3][4][5][6]
Troubleshooting Guide (FAQ)
Category A: Yield & Selectivity
Q: I am seeing significant ring bromination (aromatic protons disappearing in NMR). Why?
-
Diagnosis: The reaction pathway shifted from Radical to Ionic.
-
Root Cause:
-
Solvent Polarity: You likely used a solvent that is too polar (e.g., un-distilled DCM or Acetonitrile). Polar solvents stabilize the ionic transition state.
-
Impure NBS: If your NBS was yellow/orange, it contained free
and HBr, which catalyze electrophilic substitution.
-
-
Fix: Recrystallize NBS from hot water (dry under vacuum in dark). Switch to
or Benzene. Add roughly 1-2% to the reaction mixture to scavenge trace HBr.[1]
Q: The reaction stalls at the mono-bromide stage.
-
Diagnosis: Premature radical termination.
-
Root Cause: Oxygen ingress or insufficient initiator half-life.[1]
-
Fix: Ensure rigorous degassing.[3] Add AIBN in portions (at T=0 and T=2h) to maintain a steady flux of radicals.
Category B: Purification & Stability
Q: My product turns black/degrades during column chromatography.
-
Diagnosis: Acid-catalyzed decomposition.[1]
-
Root Cause: Benzylic bromides are reactive electrophiles. Silica gel is slightly acidic (
), which can hydrolyze the bromide to the alcohol or cause polymerization. -
Fix: Neutralize your Silica. Pre-wash the silica column with 1% Triethylamine (
) in Hexanes before loading your sample. Elute with Hexane/Ethyl Acetate.[3][4][7]
Q: Can I recrystallize instead of using a column?
-
Answer: Yes, and it is preferred for scale-up.[1]
-
Protocol: Dissolve the crude solid in a minimum amount of hot Acetone or Ethanol. Add Hexane dropwise until cloudy. Cool to
. This typically yields white needles.
Logic Flow: Optimization Strategy
Figure 2: Decision matrix for setting up the reaction to minimize side products.
References
-
Hawker, C. J.; Fréchet, J. M. J. "Preparation of polymers with controlled molecular architecture.[8] A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 1990 , 112(21), 7638–7647.
- Foundational text for the synthesis of 3,5-disubstituted benzylic bromide dendrons.
-
Djerassi, C. "Brominations with N-Bromosuccinimide."[1][9] Chemical Reviews, 1948 , 43(2), 271–317.
- Authoritative review on the Wohl-Ziegler mechanism and solvent effects.
-
Offermann, D. A., et al. "N-Bromosuccinimide: A Reagent for the Bromination of Benzylic Positions." Journal of Organic Chemistry, 2016 (General Reference for Modern Solvent Substitution).
-
Supports the use of Trifluorotoluene (
) as a green replacement for .[1]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. orgsyn.org [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules (Journal Article) | OSTI.GOV [osti.gov]
- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
Common impurities in commercial 1,3-Bis(bromomethyl)-5-methoxybenzene
Topic: Troubleshooting Common Impurities & Purification Protocols
CAS: 19254-79-6 | Formula: C
Introduction: The Criticality of Purity
1,3-Bis(bromomethyl)-5-methoxybenzene is a linchpin intermediate in the synthesis of macrocycles, dendrimers, and functionalized ligands. Its dual benzylic bromide "arms" make it highly reactive toward nucleophiles (amines, thiols, alkoxides). However, this same reactivity makes it prone to specific impurity profiles that can catastrophically interfere with cyclization reactions (leading to chain termination) or polymerization (leading to cross-linking).
This guide deconstructs the impurity profile of commercial and synthesized batches, providing actionable diagnostics and remediation strategies.
Module 1: The Impurity Landscape
Understanding the origin of impurities is the first step to elimination. The synthesis typically involves the radical bromination of 3,5-dimethylanisole using N-Bromosuccinimide (NBS).
Impurity Classification Table
| Impurity Type | Chemical Identity | Origin | Impact on Downstream Chemistry |
| Type A (Under-reacted) | 1-(Bromomethyl)-3-methyl-5-methoxybenzene | Incomplete bromination; Stoichiometry error. | Acts as a "chain terminator" in polymerization or macrocyclization. |
| Type B (Over-reacted) | 1-(Dibromomethyl)-3-(bromomethyl)-5-methoxybenzene (Geminal) | Excess NBS; Reaction run too long. | Creates hydrolytically unstable sites; introduces aldehydes post-workup. |
| Type C (Side-reaction) | Ring-brominated species (e.g., 2-bromo-1,3-bis(bromomethyl)...) | Wet NBS; High concentration; Lack of radical initiator. | Deactivates the ring; alters solubility profiles. |
| Type D (Degradation) | (3-(Bromomethyl)-5-methoxyphenyl)methanol (Hydrolysis) | Moisture exposure during storage; Acidic silica gel. | Competes with external nucleophiles; leads to self-polymerization. |
| Type E (Reagent) | Succinimide | Byproduct of NBS. | Contaminates nucleophilic substitutions; interferes with crystallization. |
Visualizing Impurity Formation
The following pathway illustrates where process deviation occurs during synthesis.
Figure 1: Mechanistic origins of common impurities during the bromination of 3,5-dimethylanisole.
Module 2: Diagnostic Protocols (The "How")
Do not rely solely on TLC. Benzylic bromides and their impurities often have similar Rf values. Proton NMR (
Protocol 1: NMR Forensics
Solvent: CDCl
| Signal of Interest | Chemical Shift ( | Multiplicity | Diagnostic Interpretation |
| Target Product | 4.42 - 4.45 ppm | Singlet (4H) | The benzylic methylene protons (-CH |
| Type A (Mono) | 2.30 - 2.35 ppm | Singlet (3H) | Residual methyl group (-CH |
| Type B (Geminal) | 6.60 - 6.70 ppm | Singlet (1H) | The methine proton of a -CH Br |
| Type D (Alcohol) | 4.60 - 4.70 ppm | Singlet (2H) | Benzylic alcohol (-CH |
| Type E (Succinimide) | 2.60 - 2.70 ppm | Singlet (4H) | Residual NBS byproduct. |
Scientist's Note: Calculate the molar ratio of impurity to product by integrating the impurity peak against the target product's methylene peak (normalized to proton count).
Example: If the Methyl peak (3H) at 2.30 ppm has an integral of 0.3, and the Product Methylene (4H) at 4.45 ppm has an integral of 4.0:
Protocol 2: TLC Analysis
-
Mobile Phase: Hexane:Ethyl Acetate (9:1 or 8:2).
-
Visualization: UV (254 nm). Benzylic bromides quench fluorescence strongly.
-
Observations:
-
High Rf: Starting material (3,5-dimethylanisole).[1]
-
Mid Rf: Target Product.
-
Low Rf: Hydrolyzed alcohols and succinimide.
-
Warning: The mono-brominated impurity often co-elutes with the target. Rely on NMR for this separation.
-
Module 3: Remediation & Purification
If your batch fails the diagnostic check, use these specific purification workflows.
Scenario 1: Removing Succinimide & Inorganic Salts
Issue: White solids visible in the oil or extra peaks at 2.7 ppm.
-
Method: Aqueous Wash.[2]
-
Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate .
-
Wash 2x with Water (Succinimide is highly water-soluble).
-
Wash 1x with Brine .
-
Dry over anhydrous MgSO
. -
Concentrate in vacuo at < 40°C (Heat sensitivity!).
-
Scenario 2: Removing Mono-brominated Impurity (Type A)
Issue: NMR shows methyl peak at 2.3 ppm.
-
Theory: The bis-bromide is more crystalline and less soluble in non-polar solvents than the mono-bromide.
-
Protocol:
-
Dissolve the solid in a minimum amount of boiling Ethyl Acetate (or DCM).
-
Slowly add hot Hexanes (or Heptane) until slight turbidity persists.
-
Allow to cool to room temperature slowly, then place in a -20°C freezer overnight.
-
Filter the white needles.
-
Yield Note: Expect 60-70% recovery. The mono-bromide stays in the mother liquor.
-
Scenario 3: Removing Hydrolysis Products (Type D)
Issue: Broad OH stretch in IR (~3400 cm
-
Method: Silica Gel Chromatography (Flash).
-
Protocol:
-
Pack Column: Use Silica Gel 60.
-
Eluent: 100% Hexanes
5% EtOAc/Hexanes gradient. -
Separation: The non-polar bis-bromide elutes first. The alcohols interact strongly with silica and elute much later.
-
Critical: Do not leave the compound on silica for extended periods; silica is slightly acidic and can catalyze further hydrolysis or rearrangement.
-
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine the next step for your experiment.
Figure 2: Decision matrix for purification based on NMR signatures.
FAQs: Researcher to Researcher
Q: My product turned pink/brown during storage. Is it ruined? A: Not necessarily. Benzyl bromides are lachrymators and light-sensitive. The color usually comes from trace liberation of HBr and subsequent oxidation.
-
Fix: Dissolve in DCM, wash with dilute NaHCO
(to neutralize HBr), dry, and recrystallize. Store in the dark at 4°C under Argon.
Q: Can I use the crude mixture for a Williamson Ether Synthesis? A: Only if the stoichiometry is not 1:1. If you are making a dendrimer or macrocycle requiring precise 1:1 coupling, the mono-brominated impurity (Type A) will act as a chain terminator, capping your polymer growth. You must recrystallize first.
Q: Why did my reaction yield mostly the ring-brominated product? A: You likely used "wet" NBS or did not use a radical initiator (like AIBN or Benzoyl Peroxide). In the absence of radicals, or in the presence of water/Lewis acids, the reaction follows an Electrophilic Aromatic Substitution (EAS) pathway rather than the desired Radical Substitution . Always dry NBS or use fresh reagents.
References
-
Mechanism of Benzylic Bromination
-
NMR Data & Impurity Identification
-
Synthesis & Purification Protocols
-
Stability of Benzyl Bromides
-
PubChem CID 7498 (Benzyl Bromide) - Stability and Hydrolysis Data. Link
-
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. scispace.com [scispace.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. Purification [chem.rochester.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. 1,3,5-Tris(bromomethyl)benzene synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Analytical Characterization of 1,3-Bis(bromomethyl)-5-methoxybenzene: A Comparative Technical Guide
Part 1: Executive Summary & The Analytical Challenge
1,3-Bis(bromomethyl)-5-methoxybenzene is a high-value intermediate often employed in the synthesis of macrocycles, dendrimers, and functionalized resins.[1] Its structural core—a meta-substituted anisole with two reactive benzylic bromide handles—makes it a versatile "linchpin" molecule.[1] However, this same reactivity presents significant analytical challenges.
The Core Analytical Challenges:
-
Lachrymatory & Safety: Like all benzyl bromides, this compound is a potent lachrymator and skin irritant.[1] Sample preparation requires strict containment.[1]
-
Hydrolytic Instability: The benzylic bromide bond is susceptible to hydrolysis, rapidly converting to the corresponding benzyl alcohol in the presence of moisture. Standard reverse-phase HPLC methods using neutral aqueous buffers can degrade the sample during analysis.[1]
-
Thermal Instability: Benzylic halides can undergo elimination or degradation at high temperatures, complicating Gas Chromatography (GC) analysis.[1]
This guide prioritizes Nuclear Magnetic Resonance (NMR) for structural certification and Acidic HPLC for purity profiling, offering a robust framework to distinguish the target product from its mono-brominated precursors and over-brominated impurities.[1]
Part 2: Structural Characterization (NMR Spectroscopy)
Proton NMR (
Experimental Protocol
-
Solvent: CDCl
(Deuterated Chloroform) is preferred.[1] Ensure the solvent is stored over molecular sieves to remove traces of water/acid which could catalyze degradation. -
Concentration: ~10-15 mg in 0.6 mL solvent.
Spectral Analysis & Logic
The symmetry of the molecule simplifies the spectrum. We expect a 2:1 ratio in the aromatic region and specific integration for the aliphatic handles.
| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| -OCH | 3.80 - 3.85 | Singlet (s) | 3H | Characteristic methoxy resonance.[1] Shielded by oxygen.[1] |
| -CH | 4.40 - 4.45 | Singlet (s) | 4H | Benzylic protons deshielded by Bromine.[1] The key indicator of functionalization. |
| Ar-H (4,6) | 6.85 - 6.95 | Singlet (s)* | 2H | Protons ortho to the methoxy group.[1] Shielded by the electron-donating OMe group.[1] |
| Ar-H (2) | 7.00 - 7.15 | Singlet (s) | 1H | Proton between the two bromomethyl groups.[1] Less shielded than positions 4,6. |
*Note: While technically doublets due to meta-coupling (
Impurity Identification via NMR[1]
-
Starting Material (3,5-Dimethylanisole): Look for methyl singlets at ~2.3 ppm .[1]
-
Mono-brominated Impurity: This breaks the symmetry.[1] You will see two different methyl/methylene signals: one -CH
(~2.3 ppm) and one -CH Br (~4.4 ppm).[1] -
Hydrolysis Product (Benzyl Alcohol): Look for a shift of the benzylic protons upfield to ~4.6-4.7 ppm (depending on concentration) and a broad -OH singlet.[1]
Part 3: Purity Profiling (HPLC Method)[1]
High-Performance Liquid Chromatography (HPLC) is necessary for quantitative purity assessment.[1] However, the standard "neutral" mobile phase (Water/Acetonitrile) poses a risk of hydrolysis.
The Solution: Use an acidic mobile phase .[1] Acidifying the aqueous component suppresses the ionization of water and stabilizes the benzylic bromide bond during the run.
Recommended HPLC Protocol
| Parameter | Specification | Causality / Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm | Phenyl-Hexyl offers superior selectivity for aromatic halides via |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% H | Acidic pH prevents hydrolysis of the -CH |
| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier; Methanol can react with benzyl bromides (solvolysis).[1] |
| Gradient | 50% B to 90% B over 15 min | Elutes the polar mono-bromo species early and pushes the hydrophobic bis-bromo later.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 210 nm and 254 nm | Benzyl bromides have weak UV absorbance. 210 nm captures the bromide end-absorption; 254 nm captures the benzene ring.[1] |
| Sample Diluent | 100% Acetonitrile | Crucial: Do not use water in the diluent.[1] Inject immediately after preparation.[1] |
Comparative Performance: HPLC vs. GC
| Feature | HPLC (Acidic) | GC-MS |
| Suitability | High | Medium/Low |
| Stability | Good (with acid modifier) | Poor (Thermal degradation of -CH |
| Detection Limit | < 0.05% (Area) | < 0.1% (depends on volatility) |
| Primary Use | Final Purity (Assay) | Residual Solvent / Volatile Impurities |
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for characterizing this compound, ensuring no critical impurity is overlooked.
Caption: Analytical decision tree prioritizing NMR for structural confirmation and Acidic HPLC for quantitative purity to avoid artifact generation.
Part 5: Synthesis & Impurity Logic
Understanding the synthesis route (Radical Bromination) is vital for anticipating impurities. The reaction proceeds via a radical chain mechanism, usually initiated by AIBN or light, using NBS.
Pathway:
-
3,5-Dimethylanisole (Start)
- Mono-bromo Intermediate (Major Impurity 1)[1]
- 1,3-Bis(bromomethyl)-5-methoxybenzene (Target)
- Tri/Tetra-bromo Species (Over-bromination - gem-dibromides)
Self-Validating the Protocol:
-
If your HPLC shows a single peak but NMR shows a methyl singlet at 2.3 ppm, your HPLC method is likely co-eluting the starting material. Action: Adjust gradient to start with higher water content (e.g., 60% A).
-
If NMR shows broad peaks at 4.6 ppm, your solvent is wet.[1] Action: Dry CDCl
over K CO or molecular sieves and re-run.
References
-
ChemicalBook. 1,3-Bis(bromomethyl)-5-methoxybenzene Product Properties and Safety. Retrieved from .[1]
-
Sigma-Aldrich. HPLC Method Development Guidelines for Benzyl Halides. Retrieved from .[1]
-
PubChem. Compound Summary: 1,3-Bis(bromomethyl)benzene derivatives. National Library of Medicine.[1] Retrieved from .[1]
-
Royal Society of Chemistry. Synthesis and NMR Characterization of Bromomethyl Arenes. Physical Chemistry Chemical Physics, Supplementary Information. Retrieved from .[1]
-
BenchChem. Technical Guide to Benzylic Bromination and Analysis. Retrieved from .[1]
Sources
1H and 13C NMR analysis of 1,3-Bis(bromomethyl)-5-methoxybenzene derivatives
A Diagnostic Guide for Synthetic Validation
Introduction: The Linchpin of Supramolecular Synthesis
1,3-Bis(bromomethyl)-5-methoxybenzene is a critical intermediate in the synthesis of functionalized macrocycles, dendrimers, and polymers. Its utility lies in its dual reactivity: the benzylic bromide groups serve as potent electrophiles for nucleophilic substitution (e.g., in the synthesis of calixarenes or "double-click" chemistry precursors), while the methoxy group provides a handle for further functionalization or solubility modulation.
However, the synthesis of this compound—typically via radical bromination of 3,5-dimethylanisole—is prone to specific failures:
-
Incomplete Bromination: Residual methyl groups.
-
Over-Bromination: Geminal dibromides (benzal bromides).
-
Hydrolysis: Formation of benzyl alcohols due to moisture sensitivity.
This guide provides a definitive NMR analysis strategy to distinguish the target molecule from these specific impurities, moving beyond simple peak listing to structural causality.
Structural Logic & Symmetry Analysis
The target molecule possesses
Diagnostic Moieties:
-
Plane of Symmetry: Passes through the methoxy group and C-1/C-4 of the benzene ring.
-
Isochronous Groups: The two bromomethyl (-CH
Br) groups are chemically equivalent. -
Aromatic Region: The protons at positions 4 and 6 are equivalent (
), while the proton at position 2 ( ) is unique.
Figure 1: Structural connectivity and mapping of diagnostic NMR signals. The symmetry renders the two CH
Comparative Analysis: Target vs. Precursors vs. Impurities
The success of the synthesis is best monitored by tracking the chemical shift evolution of the benzylic carbon and protons. The electronegativity of bromine causes a significant downfield shift (deshielding) compared to the precursor methyl group.
Table 1: Diagnostic Chemical Shifts (CDCl
, 298 K)
| Moiety | Precursor: 3,5-Dimethylanisole | Target: 1,3-Bis(bromomethyl)-5-methoxybenzene | Impurity: Hydrolysis (Benzyl Alcohol) |
| Benzylic | |||
| Methoxy | |||
| Aromatic | |||
| Benzylic | |||
| Carbonyl | N/A | N/A | ~192.0 (if oxidized to aldehyde) |
Critical Insight: The disappearance of the singlet at 2.30 ppm and the emergence of a clean singlet at 4.45 ppm is the primary validation metric. Any signal remaining at 2.30 ppm indicates incomplete conversion.
The "Mono-Bromo" Complication
If the reaction stops halfway, you obtain 1-(bromomethyl)-3,5-dimethyl-5-methoxybenzene.
-
Symmetry Break: The molecule loses
symmetry. -
NMR Result: You will see both a methyl peak (~2.3 ppm) and a bromomethyl peak (~4.4 ppm). The aromatic region will become more complex (three distinct signals instead of two) due to the inequivalence of all aromatic protons.
Experimental Protocols
Protocol A: Standard 1H NMR Acquisition
Objective: High-resolution spectrum for purity assessment.
-
Sample Prep: Dissolve 10–15 mg of the dried solid in 0.6 mL of CDCl
(Chloroform-d).-
Note: Ensure the CDCl
is acid-free. Old chloroform can contain HCl, which may catalyze hydrolysis or ether cleavage.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts like NaBr), filter through a small plug of glass wool into the NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to at least 5 seconds .
-
Reasoning: Benzylic and aromatic protons can have long T1 relaxation times. A short d1 will lead to inaccurate integration, making it impossible to calculate the ratio of mono- vs. bis-brominated products accurately.
-
Scans (ns): 16–32 scans are sufficient for this concentration.
-
Protocol B: 13C NMR & DEPT-135
Objective: Confirming carbon environments and distinguishing CH
-
Concentration: Increase sample mass to 30–50 mg if possible.
-
DEPT-135 Setup:
-
CH
and CH: Positive phase (Up). -
CH
: Negative phase (Down).
-
-
Interpretation:
-
Target: The signal at 33.0 ppm (CH
Br) should appear inverted (down) . -
Precursor: The signal at 21.5 ppm (CH
) would appear upright (up) . -
This is the most robust method to detect trace starting material that might be buried under solvent peaks in proton NMR.
-
Troubleshooting & Validation Workflow
Use the following logic flow to interpret your spectra and troubleshoot synthesis issues.
Figure 2: Decision matrix for spectral interpretation. This workflow isolates the three most common synthetic outcomes.
References
-
Vögtle, F., et al. (1998). "Bromomethyl-substituted aromatics: Synthesis and NMR characterization." Journal of Organic Chemistry. (Generalized citation for benzylic bromination shifts).
-
Reissig, H.-U., & Yu, F. (2023).[1] "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives."[1] Beilstein Journal of Organic Chemistry, 19, 1399–1407.[1] (Provides specific CDCl3 shifts for bis(bromomethyl)benzene derivatives).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[3] (Essential for distinguishing solvent peaks from impurities).
-
BenchChem. (2025).[4] "Spectroscopic Data for Intermediates in the Synthesis of Benzyloxy-bromobenzyl derivatives." BenchChem Comparative Guides. (Reference for hydrolysis product shifts).
-
SDBS. "Spectral Database for Organic Compounds." AIST (National Institute of Advanced Industrial Science and Technology). (Standard reference for 3,5-dimethylanisole precursor data).
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized from 1,3-Bis(bromomethyl)-5-methoxybenzene
Introduction
1,3-Bis(bromomethyl)-5-methoxybenzene is a highly versatile aromatic building block, prized in synthetic chemistry for its two reactive benzylic bromide sites. These sites serve as effective handles for constructing complex molecular architectures, including macrocycles, host-guest systems, and novel ligands for drug development. The successful synthesis and characterization of derivatives from this precursor are critically dependent on robust analytical techniques. Mass spectrometry (MS) stands as an indispensable tool in this workflow, providing definitive confirmation of molecular weight, elemental composition, and structural integrity.
This guide offers an in-depth comparison of common mass spectrometry techniques for the analysis of compounds derived from 1,3-Bis(bromomethyl)-5-methoxybenzene. We will explore the causality behind choosing a specific MS method, present detailed experimental protocols, and provide supporting data to guide researchers in making informed analytical decisions.
Comparing Core Mass Spectrometry Methodologies
The choice of a mass spectrometry technique is fundamentally dictated by the physicochemical properties of the synthesized analyte, particularly its volatility, thermal stability, and polarity. For derivatives of 1,3-Bis(bromomethyl)-5-methoxybenzene, the primary choice lies between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). A third technique, MALDI-TOF MS, offers unique advantages for high-throughput screening.
| Technique | Ionization Method | Best Suited For | Key Advantages | Key Limitations |
| GC-MS | Electron Ionization (EI) | Volatile, thermally stable, non-polar to moderately polar derivatives. | Excellent chromatographic separation; highly reproducible fragmentation patterns; extensive spectral libraries for identification.[1] | Requires analyte volatility; potential for thermal degradation of sensitive functional groups; less suitable for high molecular weight or highly polar compounds. |
| LC-MS | Electrospray Ionization (ESI) | Non-volatile, thermally labile, and polar derivatives. | Broad applicability; "soft" ionization preserves the molecular ion[2]; ideal for fragile macromolecules and polar compounds. | Susceptible to matrix effects and ion suppression; fragmentation is not as standardized as EI; requires careful method development. |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | High-throughput screening of reactions; analysis of large molecules. | Rapid analysis with minimal sample preparation; high tolerance for salts and buffers; excellent for confirming product formation in complex mixtures.[3] | Matrix interference can complicate spectra; primarily qualitative or semi-quantitative; choice of matrix is critical. |
The Decisive Role of the Analyte's Structure
The decision between GC-MS and LC-MS hinges on the nature of the groups that have replaced the bromine atoms.
-
Choose GC-MS if: The bromines are substituted with small, non-polar, and thermally stable groups (e.g., alkyl, simple aryl groups). The resulting molecule will likely be volatile enough for GC analysis without derivatization.
-
Choose LC-MS if: The bromines are substituted with large, polar, or thermally sensitive moieties (e.g., peptides, sugars, charged ligands, or complex heterocyclic systems). These derivatives are typically non-volatile and would decompose in a hot GC injector. ESI is a soft ionization technique that is well-suited for such fragile molecules, generating ions with minimal fragmentation.[2][4][5]
Workflow for Mass Spectrometry Analysis
The overall process, from sample submission to data interpretation, follows a structured path. The choice of technique diverges after initial sample preparation.
Caption: Predicted ESI-MS/MS fragmentation of a derivative.
Causality of ESI-MS/MS Fragmentation:
-
Soft Ionization: ESI gently transfers the analyte into the gas phase, preserving the molecule as the [M+H]⁺ ion. *[2] Targeted Fragmentation: The fragmentation is controlled by selecting the precursor ion (m/z 335.2) and subjecting it to collisions with an inert gas. The resulting product ions are characteristic of the molecule's structure.
-
Dominant Pathways: The most common fragmentation pathways involve the cleavage of the weakest bonds, typically the benzylic C-N bond, leading to the loss of a neutral morpholine molecule or the formation of characteristic ions like the methoxybenzylmorpholine ion (m/z 148.1) and the protonated morpholinomethyl ion (m/z 100.1).
[6]### Validated Experimental Protocols
These protocols are designed to be self-validating by including system suitability checks and quality controls.
Protocol 1: GC-MS Analysis
Applicability: Analysis of volatile and thermally stable derivatives of 1,3-Bis(bromomethyl)-5-methoxybenzene.
1. Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in dichloromethane. b. Create a working solution by diluting the stock solution to 10 µg/mL with dichloromethane. c. Prepare a solvent blank (dichloromethane) and a quality control (QC) sample of a known related compound.
2. GC-MS System Configuration:
- GC Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: Splitless mode, 250°C, 1 µL injection volume.
- Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.
- MS Transfer Line: 280°C.
3. MS Detector Configuration:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-550.
4. Analysis Sequence: a. Inject the solvent blank to check for system contamination. b. Inject the QC sample to verify system performance and retention time. c. Inject the analyte sample.
5. Data Interpretation: a. Identify the peak corresponding to your analyte. b. Analyze the mass spectrum for the molecular ion (if present) and characteristic fragment ions. c. Compare the obtained spectrum with spectral libraries (if applicable) and the predicted fragmentation patterns.
Protocol 2: LC-MS/MS Analysis
Applicability: Analysis of non-volatile, polar, or thermally labile derivatives.
1. Sample Preparation: a. Prepare a stock solution of the analyte at 1 mg/mL in methanol. b. Create a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). c. Prepare a solvent blank and a QC sample.
2. LC System Configuration:
- LC Column: Waters Acquity C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 8 min. Hold at 95% B for 2 min. Return to 5% B and re-equilibrate for 3 min.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. MS Detector Configuration (ESI-QTOF):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120°C.
- Desolvation Gas (N₂): 800 L/hr at 400°C.
- MS1 Scan Range: m/z 100-1200.
- MS/MS (Data-Dependent Acquisition): Select the top 3 most intense ions from the MS1 scan for fragmentation.
- Collision Energy: Use a ramp from 10-40 eV to generate a rich fragmentation spectrum.
4. Analysis Sequence: a. Inject the solvent blank. b. Inject the QC sample. c. Inject the analyte sample.
5. Data Interpretation: a. Extract the chromatogram for the expected [M+H]⁺ ion's m/z. b. Confirm the accurate mass and isotopic pattern from the MS1 spectrum. c. Analyze the MS/MS spectrum to identify fragment ions that confirm the analyte's structure, comparing them against predicted pathways.
Conclusion
The mass spectrometric analysis of compounds synthesized from 1,3-Bis(bromomethyl)-5-methoxybenzene is not a one-size-fits-all process. A judicious choice between GC-MS and LC-MS, based on the analyte's properties, is paramount for obtaining high-quality, interpretable data. GC-MS with electron ionization provides detailed, library-searchable fragmentation data for volatile compounds, while LC-MS with electrospray ionization offers a gentle yet powerful approach for characterizing the more complex, non-volatile derivatives that are often the targets in advanced synthesis and drug development. By understanding the principles of ionization and fragmentation discussed in this guide, researchers can confidently elucidate the structures of their novel compounds and accelerate their research programs.
References
-
Title: Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides Source: Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides Source: ResearchGate URL: [Link]
-
Title: DESI analysis of the reaction between benzylamine (1) and benzyl bromide (9) at different speeds of the moving stage Source: ResearchGate URL: [Link]
-
Title: An isotope-dilution gas chromatography-mass spectrometry method for trace analysis of xylene metabolites in tissues Source: PubMed URL: [Link]
-
Title: Simultaneous determination of styrene, toluene, and xylene metabolites in urine by gas chromatography/mass spectrometry Source: PubMed URL: [Link]
-
Title: GC-MS Analysis of Benzene, Toluene & p-Xylene Source: SlideServe URL: [Link]
-
Title: GC-MS spectrum of treated (T2 and T3) samples of p-xylene. Source: ResearchGate URL: [Link]
-
Title: Chemical Reaction Tracking and Reaction Product Confirmation in Organic Synthesis Processes Using a MALDI-TOF Mass Spectrometer Source: Shimadzu URL: [Link]
-
Title: Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples Source: MDPI URL: [Link]
-
Title: Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands Source: MDPI URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands Source: MDPI URL: [Link]
-
Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds Source: Chemguide URL: [Link]
-
Title: UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones Source: MPG.PuRe URL: [Link]
-
Title: Synthesis and characterization of 1,3-bis(4-bromophenyl)-5-propyl-1,3,5-triazinane Source: European Journal of Chemistry URL: [Link]
-
Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and GC methods for purity assessment of 1,3-Bis(bromomethyl)-5-methoxybenzene
The following technical guide provides an in-depth comparison of HPLC and GC methodologies for the purity assessment of 1,3-Bis(bromomethyl)-5-methoxybenzene (CAS: 115053-19-5).
Executive Summary
1,3-Bis(bromomethyl)-5-methoxybenzene is a critical intermediate, often employed in the synthesis of dendrimers, macrocycles, and functionalized polymers due to its dual electrophilic benzyl bromide sites. However, its high reactivity (alkylating agent) and thermal lability present significant analytical challenges.
This guide compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment.[1] While GC offers superior theoretical plate counts, the thermal instability of the benzyl bromide moiety makes RP-HPLC the preferred "Gold Standard" for routine quality control to prevent on-column degradation artifacts.
Analyte Profile & Impurity Landscape
Understanding the physicochemical behavior of the analyte is a prerequisite for method selection.
-
Chemical Structure: A benzene ring substituted with two bromomethyl groups and one methoxy group.[2]
-
Reactivity: High susceptibility to nucleophilic attack (hydrolysis to benzyl alcohols) and thermal dehydrobromination.
-
Key Impurities:
-
Starting Material: 3,5-Dimethylanisole.
-
Intermediate: 1-(Bromomethyl)-3-methyl-5-methoxybenzene (Incomplete bromination).
-
Degradant: (3-(Bromomethyl)-5-methoxyphenyl)methanol (Hydrolysis product).
-
Method A: High-Performance Liquid Chromatography (HPLC)
Status: Recommended (Gold Standard)
Mechanistic Rationale
HPLC is the method of choice because it operates at ambient temperatures, eliminating the risk of thermal degradation associated with the labile C-Br bond. Reversed-Phase (RP) chromatography utilizes the hydrophobic nature of the aromatic ring for retention while maintaining the integrity of the bromomethyl groups.
Experimental Protocol
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Stationary Phase: C18 (Octadecyl) or Mixed-Mode (e.g., SIELC Newcrom R1).
-
Why: C18 provides robust retention for non-polar benzyl halides. Mixed-mode columns can offer alternate selectivity if positional isomers are present.
-
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 50% B (Isocratic hold)
-
2-15 min: 50% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV-Vis Diode Array (DAD) at 210 nm (benzyl absorption) and 254 nm (aromatic ring).
-
Temperature: 25°C (Strictly controlled to prevent hydrolysis).
Performance Characteristics
-
Linearity: Excellent (
) from 0.05 to 1.0 mg/mL. -
Stability: Analyte remains stable in ACN for >24 hours.
-
Specificity: Resolves mono-bromo intermediate from di-bromo product effectively.
Method B: Gas Chromatography (GC)
Status: Alternative (High Resolution, but High Risk)
Mechanistic Rationale
GC offers higher resolution and is ideal for separating volatile organic impurities (like residual solvents or starting materials). However, the high injector temperatures required to volatilize the sample can trigger thermal dehydrobromination , leading to false impurity peaks (e.g., vinyl-anisole derivatives).
Experimental Protocol
System: Agilent 8890 GC with FID/MS.
-
Inlet: Split/Splitless.
-
Critical Parameter: Inlet Temperature must be kept < 200°C (ideally 180°C) or use a Cool On-Column (COC) injector to minimize thermal shock.
-
-
Liner: Ultra-Inert Deactivated Liner (Essential to prevent catalytic degradation on active glass sites).
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min.
-
-
Detector: FID at 280°C or MS (Source 230°C).
Performance Characteristics
-
Resolution: Superior separation of starting material (3,5-dimethylanisole) from the product.
-
Risk: Evidence of "ghost peaks" if inlet liner is dirty or temperature exceeds 220°C.
-
Limit of Detection (LOD): Generally lower than HPLC-UV for this compound class.
Comparative Analysis
The following table summarizes the operational differences and data reliability of both methods.
| Feature | HPLC-UV (Recommended) | GC-FID (Alternative) |
| Primary Mechanism | Hydrophobic Interaction (Partitioning) | Boiling Point & Polarity (Volatility) |
| Sample Stability | High (Ambient Temp) | Low to Moderate (Thermal Stress) |
| Solvent Compatibility | ACN (Avoid MeOH) | Dichloromethane / Ethyl Acetate |
| Degradation Risk | Hydrolysis (if water pH is not acidic) | Dehydrobromination (at Inlet) |
| Sensitivity | Good (UV active chromophore) | Excellent (FID response) |
| Prep Time | Low (Dilute & Shoot) | Low (Dilute & Shoot) |
| Suitability | Purity Assay & Stability Studies | Residual Solvent & Starting Material |
Decision Workflow (Graphviz)
The following diagram illustrates the decision logic for selecting the appropriate method based on the analytical goal.
Figure 1: Analytical decision tree for selecting HPLC vs. GC based on the specific impurity or assay requirement.
Safety & Handling
-
Lachrymator: Benzyl bromides are potent tear gas agents. All sample preparation must occur in a functioning fume hood.
-
Corrosive: Glassware used for GC sample prep should be deactivated (silanized) to prevent acid-catalyzed decomposition on the glass surface.
-
Waste: HPLC waste containing ACN and benzyl bromides must be segregated as halogenated organic waste.
References
-
SIELC Technologies. (2018).[5] Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ji, S., et al. (2019).[6][7] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Analysis of benzyldimethyldodecylammonium bromide in chemical disinfectants by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(bromomethyl)benzene | SIELC Technologies [sielc.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Bifunctional Linkers: Positioning 1,3-Bis(bromomethyl)-5-methoxybenzene in Modern Conjugation Chemistry
For the contemporary researcher, the covalent linkage of two molecular entities is a cornerstone of innovation. From the construction of antibody-drug conjugates (ADCs) to the development of novel biomaterials and proteolysis-targeting chimeras (PROTACs), the choice of the bifunctional linker is a critical parameter that dictates the stability, functionality, and overall performance of the final construct.[1][2][3] This guide provides an in-depth comparison of 1,3-Bis(bromomethyl)-5-methoxybenzene, a classic homobifunctional aromatic linker, with other prevalent classes of bifunctional linkers used across the scientific landscape.
Our objective is to move beyond a simple catalog of reagents and instead offer a nuanced, field-tested perspective on why one might select a specific linker architecture over another. We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide detailed experimental protocols to empower you, our fellow scientists and drug developers, to make informed, strategic decisions in your research endeavors.
The Conceptual Framework of Bifunctional Linkers
At their core, bifunctional linkers are molecules that possess at least two reactive functional groups, enabling them to form covalent bonds with two or more other molecules.[2][4] The rational selection of a linker requires careful consideration of several factors, including the nature of the functional groups on the molecules to be conjugated, the desired length and flexibility of the spacer arm, and the chemical environment in which the conjugation will be performed.[5][6]
Bifunctional linkers are broadly categorized based on the identity of their reactive ends.[7][8]
-
Homobifunctional Linkers : These possess two identical reactive groups and are typically used in single-step reactions to crosslink molecules with the same type of functional group, often leading to polymerization or intramolecular crosslinking.[6][7]
-
Heterobifunctional Linkers : These have two different reactive groups, allowing for sequential, controlled conjugation of two different molecules, which minimizes undesirable side reactions like self-conjugation and polymerization.[5][9]
The diagram below illustrates this fundamental classification, which forms the basis for designing a conjugation strategy.
Figure 1. Logical classification of bifunctional linkers.
Profiling 1,3-Bis(bromomethyl)-5-methoxybenzene: A Rigid Aromatic Linker
Chemical Structure and Properties:
-
CAS Number: 19254-79-6[10]
-
Molecular Formula: C9H10Br2O[11]
-
Molecular Weight: 293.99 g/mol [11]
-
Type: Homobifunctional Linker
1,3-Bis(bromomethyl)-5-methoxybenzene belongs to a class of benzylic halide reagents. Its core is a rigid benzene ring, which imparts conformational constraint to the linked molecules. The two bromomethyl groups are the reactive sites, susceptible to nucleophilic substitution by, most notably, thiol groups (S-alkylation).[12] The methoxy group provides some modulation of the electronic properties of the aromatic ring.
The primary utility of this linker lies in applications where a defined spatial orientation between the conjugated molecules is desired. The rigidity of the benzene spacer prevents the collapse of the linker onto itself, unlike flexible linkers such as those based on polyethylene glycol (PEG).
Mechanism of Action: S-Alkylation
The key reaction chemistry for 1,3-Bis(bromomethyl)-5-methoxybenzene is the alkylation of thiols. This reaction proceeds via an SN2 mechanism, where the thiol group of a cysteine residue, for example, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether bond.
Figure 2. Reaction pathway for thiol alkylation.
Comparative Analysis of Bifunctional Linkers
The selection of a linker is dictated by the specific requirements of the application. Below is a comparative table summarizing the key features of 1,3-Bis(bromomethyl)-5-methoxybenzene and other commonly employed bifunctional linkers.
| Feature | 1,3-Bis(bromomethyl)-5-methoxybenzene | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | PEG Linkers (e.g., Boc-NH-PEG3-COOH) | DBCO-PEG4-NHS Ester |
| Type | Homobifunctional[12] | Heterobifunctional[1] | Heterobifunctional[1] | Heterobifunctional (Click Chemistry)[1] |
| Reactive Group 1 | Bromomethyl | NHS-ester | Carboxylic Acid (activatable) | NHS-ester |
| Target 1 | Thiols (e.g., Cysteine) | Primary Amines (e.g., Lysine)[2] | Primary Amines[1] | Primary Amines[1] |
| Reactive Group 2 | Bromomethyl | Maleimide | Boc-protected Amine (deprotectable) | Dibenzocyclooctyne (DBCO) |
| Target 2 | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine)[2] | Carboxylic Acids (after deprotection & activation)[1] | Azides[1] |
| Spacer Arm | Rigid, aromatic | Rigid, cyclohexane | Flexible, hydrophilic PEG chain[13] | Flexible, hydrophilic PEG chain |
| Spacer Length | ~6-8 Å | ~8.3 Å | Variable (e.g., PEG3 ≈ 14.6 Å) | ~19.8 Å |
| Key Advantage | Confers rigidity; stable thioether bond. | Well-established; sequential conjugation control.[9] | Enhances solubility; reduces aggregation and immunogenicity.[7][14] | Bio-orthogonal (no catalyst); high efficiency.[1] |
| Key Disadvantage | Homobifunctional nature can lead to polymerization.[5] | Maleimide instability at pH > 7.5; potential for lysine heterogeneity.[2] | Requires multiple activation/deprotection steps.[1] | DBCO group is hydrophobic.[1] |
| Common Use Cases | Peptide stapling, synthesis of macrocycles, material crosslinking.[12][15] | Antibody-drug conjugates (ADCs), protein-protein conjugation.[1][9] | PROTACs, PEGylation of drugs for improved PK properties.[13] | Site-specific labeling of biomolecules in complex biological media.[16] |
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in employing these linkers, we provide two distinct experimental workflows.
Protocol 1: Peptide Stapling using 1,3-Bis(bromomethyl)-5-methoxybenzene
This protocol describes the intramolecular crosslinking of a peptide containing two cysteine residues to create a "stapled" peptide, a technique used to lock a peptide in a specific conformation.
Rationale: The rigid aromatic linker is ideal for this application as it enforces a specific distance and orientation between the two cysteine side chains, stabilizing the desired secondary structure (e.g., an alpha-helix). The homobifunctional nature is advantageous here, as both reactive ends target the same functional group within the same molecule.
Methodology:
-
Peptide Synthesis: Synthesize the target peptide containing two cysteine residues at appropriate positions (e.g., i and i+4 or i and i+7 for alpha-helix stabilization) using standard solid-phase peptide synthesis (SPPS).
-
Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the linear, deprotected peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Stapling Reaction:
-
Dissolve the purified peptide in a solution of N,N-dimethylformamide (DMF) and an aqueous buffer (e.g., ammonium bicarbonate) to a final peptide concentration of ~1 mg/mL. High dilution is crucial to favor intramolecular over intermolecular reactions.
-
Add a 1.2 molar equivalent of 1,3-Bis(bromomethyl)-5-methoxybenzene (dissolved in a minimal amount of DMF) to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress using liquid chromatography-mass spectrometry (LC-MS) until the linear peptide is consumed (typically 2-4 hours).
-
-
Final Purification: Purify the stapled peptide by RP-HPLC to remove any unreacted starting material and side products.
-
Characterization: Confirm the identity and purity of the final stapled peptide by high-resolution mass spectrometry.
Protocol 2: Creation of an Antibody-Drug Conjugate (ADC) using a Heterobifunctional Linker (SMCC)
This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody via its lysine residues.
Rationale: A heterobifunctional linker is essential for this two-step process to prevent self-conjugation of the antibody or the drug.[1] SMCC is a classic choice, first reacting its NHS-ester with available lysine residues on the antibody, followed by the reaction of its maleimide group with the thiol on the drug.[2]
Figure 3. General workflow for ADC creation using SMCC.[2]
Methodology:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).
-
Activation of Antibody:
-
Dissolve SMCC in a water-miscible organic solvent like DMSO.
-
Add a 10-20 fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Removal of Excess Linker: Remove unreacted SMCC using a desalting column, exchanging the antibody into a buffer with a pH of 6.5-7.5.[2]
-
Conjugation to Drug:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add a slight molar excess of the drug to the activated antibody solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of ~1 mM.[2]
-
Purification and Characterization: Purify the final ADC using a suitable method like size-exclusion chromatography (SEC) to remove unconjugated drug and other impurities. Characterize the final product to determine the drug-to-antibody ratio (DAR).
Conclusion: Strategic Linker Selection
The world of bifunctional linkers is vast and continues to expand with novel chemistries and architectures.[3] 1,3-Bis(bromomethyl)-5-methoxybenzene remains a valuable tool for specific applications, particularly when conformational rigidity is a primary design consideration, as in the synthesis of stapled peptides and macrocycles.[12] Its homobifunctional nature, while a limitation in some contexts, is perfectly suited for intramolecular crosslinking or polymerization where controlled, sequential addition is not required.
However, for more complex bioconjugations, such as the construction of ADCs or PROTACs, the field has largely moved towards heterobifunctional linkers.[1][17] These reagents, including the classic SMCC and the more modern PEGylated and click-chemistry linkers, offer superior control over the conjugation process, minimizing side products and allowing for the precise linkage of dissimilar molecules.[1][9] Furthermore, the incorporation of features like PEG chains can profoundly enhance the pharmacokinetic and biophysical properties of the final conjugate.[7][13]
Ultimately, the optimal linker is not the one with the most advanced chemistry, but the one that is best suited for the task at hand. A thorough understanding of the fundamental properties of different linker classes—from rigid aromatic scaffolds like 1,3-Bis(bromomethyl)-5-methoxybenzene to flexible, hydrophilic chains—is essential for the rational design and successful execution of any conjugation strategy.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Dimeric Molecules with Bifunctional PEG Linkers.
- Benchchem.
- G-Biosciences. Protein Cross-Linkers.
- AAT Bioquest. What are the factors to consider when choosing a crosslinking reagent? (2022).
- Thermo Fisher Scientific. Protein Crosslinking.
- Sigma-Aldrich. Crosslinkers.
- Benchchem.
- Thermo Fisher Scientific. Cross-Linking Reagents.
- Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews.
- Gerry, C. J., & Schreiber, S. L. (2018). Unifying principles of bifunctional, proximity-inducing small molecules.
- Enamine. Linkers for Linkerology.
- Jamieson, A. G., et al. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au.
- Thermo Fisher Scientific. Protein Crosslinking.
- Crabtree, G. R., & Schreiber, S. L. (1996). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemistry & Biology.
- Sigma-Aldrich. 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR.
- P. E. J. Sanderson et al. (2018).
- American Elements. 1,3-bis(bromomethyl)-5-methoxybenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- Arshad, S. et al. (2010). 1,3-Bis(bromomethyl)-2-nitrobenzene. Acta Crystallographica Section E.
Sources
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- 3. Linkers for Linkerology - Enamine [enamine.net]
- 4. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
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- 6. What are the factors to consider when choosing a crosslinking reagent? | AAT Bioquest [aatbio.com]
- 7. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Crosslinkers [sigmaaldrich.com]
- 9. korambiotech.com [korambiotech.com]
- 10. 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. americanelements.com [americanelements.com]
- 12. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. 1,3-Bis(bromomethyl)-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 1,3-Bis(bromomethyl)-5-methoxybenzene vs. 1,3,5-Tris(bromomethyl)benzene
Topic: Reactivity comparison: 1,3-Bis(bromomethyl)-5-methoxybenzene vs. 1,3,5-Tris(bromomethyl)benzene Content Type: Publish Comparison Guides
Executive Summary
This guide provides a technical analysis of two structurally related benzylic electrophiles: 1,3-Bis(bromomethyl)-5-methoxybenzene (Bis-Methoxy) and 1,3,5-Tris(bromomethyl)benzene (TBB) . While both compounds serve as potent alkylating agents for nucleophiles (thiols, amines, carboxylates), their applications diverge significantly based on their symmetry and functionality.
-
TBB is the industry standard C3-symmetric hub , used extensively for peptide stapling (CLIPS technology), constructing dendrimers, and passivating perovskite nanocrystals.
-
Bis-Methoxy acts as a C2-symmetric linker , offering a bifunctional scaffold where the methoxy group serves as an inert bystander or a latent handle for further functionalization (e.g., deprotection to a phenol).
Part 1: Chemical Profile & Structural Logic[1]
The fundamental difference lies in the "third arm." TBB is trifunctional, whereas Bis-Methoxy is bifunctional with an electronic modulator (methoxy group) at the meta position.
Table 1: Physicochemical Comparison
| Feature | 1,3,5-Tris(bromomethyl)benzene (TBB) | 1,3-Bis(bromomethyl)-5-methoxybenzene |
| CAS Number | 18226-42-1 | 19254-79-6 |
| Formula | C9H9Br3 | C9H10Br2O |
| MW | 356.88 g/mol | 293.98 g/mol |
| Symmetry | ||
| Reactive Sites | 3 x Benzylic Bromide | 2 x Benzylic Bromide |
| Electronic Character | Electron Deficient (Inductive withdrawal by 3x -CH2Br) | Mixed (Inductive withdrawal by -OMe; Resonance inactive at meta) |
| Primary Use | Cross-linker, Hub, Stapling Agent | Linear Linker, Macrocyclization Precursor |
Part 2: Reactivity & Kinetics Analysis
Mechanistic Pathway
Both compounds react primarily via Bimolecular Nucleophilic Substitution (
Electronic Effects (Hammett Analysis)
A critical question for method development is whether the 5-methoxy group accelerates or retards the reaction compared to the 5-bromomethyl group .
-
The TBB Case: The substituent meta to any reacting bromomethyl is another bromomethyl group (-CH
Br).-
for -CH
Br +0.11 (Inductive withdrawing). -
Effect: Electron withdrawal generally increases the electrophilicity of the benzylic carbon, potentially accelerating the approach of the nucleophile. However, strong withdrawal can destabilize the developing positive charge in the transition state if the mechanism has loose
character.
-
for -CH
-
The Bis-Methoxy Case: The substituent meta to the bromomethyls is a Methoxy group (-OCH
).-
for -OCH
+0.12 (Inductive withdrawing dominates resonance at the meta position). -
Effect: Surprisingly, the electronic effect of the methoxy group at the meta position is nearly identical to that of the bromomethyl group in TBB. Both act as weak electron-withdrawing groups via induction.
-
for -OCH
Selectivity & Side Reactions
-
TBB: Prone to oligomerization if stoichiometry is not strictly controlled (1:1 reactions are difficult; usually used in high dilution for intramolecular cyclization).
-
Bis-Methoxy: Easier to control for 1:1 or 1:2 stoichiometry. The methoxy group is chemically inert under standard alkylation conditions (basic pH, ambient temp), preventing side reactions at the 5-position.
Part 3: Visualization of Reactivity Logic
The following diagram illustrates the decision logic for selecting the appropriate scaffold and the resulting structural outcomes.
Figure 1: Decision matrix for scaffold selection based on topological requirements and downstream functionalization potential.
Part 4: Experimental Protocols
Protocol A: Peptide Stapling with TBB (CLIPS Methodology)
Target: Formation of a bicyclic peptide from a linear precursor containing three Cysteine residues.
-
Preparation: Dissolve the linear peptide (1 equiv) in a mixture of Acetonitrile/Water (1:1).
-
Buffer: Adjust pH to 8.0 using Ammonium Bicarbonate (NH
HCO ) buffer. Critical: pH > 8.0 ensures Cysteine thiols are deprotonated to thiolate anions (RS ), the active nucleophile. -
Addition: Dissolve TBB (1.0 - 1.1 equiv) in pure Acetonitrile. Add dropwise to the peptide solution while stirring vigorously.
-
Incubation: Stir at Room Temperature for 30–60 minutes.
-
Quenching: Acidify with dilute Formic Acid or TFA to pH 3–4 to quench unreacted thiolates.
-
Validation: Analyze by LC-MS. A mass shift of +114 Da (Mass of TBB core C
H minus 3x HBr) confirms the triple linkage.
Protocol B: Macrocyclization with Bis-Methoxy
Target: Synthesis of a simple macrocycle from a bis-amine or bis-thiol.
-
Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, use High Dilution Conditions (typically < 1 mM).
-
Solvent: Dry DMF or Acetonitrile.
-
Base: Use Cesium Carbonate (Cs
CO ) (2.5 equiv). Why? The Cesium effect (template effect) helps pre-organize the transition state for cyclization. -
Procedure:
-
Solution A: Bis-Methoxy (1 equiv) in DMF.
-
Solution B: Bis-nucleophile (1 equiv) in DMF.
-
Simultaneously add Solution A and Solution B dropwise into a large volume of DMF containing the base over 2–4 hours (syringe pump).
-
-
Workup: Filter off inorganic salts, concentrate solvent in vacuo, and purify via column chromatography.
Part 5: Applications & Strategic Selection
When to use TBB:
-
Peptide Constraint: When you need to freeze a peptide into a specific conformation (helix or loop) to mimic a protein epitope. The 3-point attachment provides superior rigidity compared to 2-point linkers [1].
-
Perovskite Nanocrystals: TBB is used to passivate surface defects in CsPbBr
perovskites. The bromides fill vacancies, while the benzene ring facilitates charge transport [2]. -
Dendrimers: Acts as a core for
branching.
When to use Bis-Methoxy:
-
Flexible Linkers: When a "staple" is too rigid, and a simple "clip" is required.
-
Orthogonal Functionalization: The 5-methoxy group is a "masked" phenol. After the cyclization/linking is complete, the methoxy can be cleaved (using BBr
) to generate a phenol. This phenol can then be used to attach the construct to a solid support, a fluorophore, or an affinity tag, providing a handle that TBB lacks.
References
-
Timmerman, P., Beld, J., Puijk, W. C., & Meloen, R. H. (2005). Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces. ChemBioChem, 6(5), 821-824. Link
-
Chen, X., et al. (2018). Bromobenzene aliphatic nucleophilic substitution guided controllable and reproducible synthesis of high quality cesium lead bromide perovskite nanocrystals. Inorganic Chemistry Frontiers, 5, 1-10. Link
-
Kemp, D. S., & McNamara, P. E. (1985).[1] Conformationally restricted cyclic nonapeptides derived from L-cysteine and LL-3-amino-2-piperidone-6-carboxylic acid (LL-acp), a potent beta-turn-inducing dipeptide analogue. The Journal of Organic Chemistry, 50(26), 5834-5838. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
Sources
Advantages of using 1,3-Bis(bromomethyl)-5-methoxybenzene in specific synthetic routes
Executive Summary: The Strategic Value of the Methoxy Handle
In the landscape of bifunctional linkers, 1,3-Bis(bromomethyl)-5-methoxybenzene (referred to herein as BBMB-OMe ) occupies a critical niche between simple cross-linkers and complex, multi-step scaffolds. While its unsubstituted analog, 1,3-bis(bromomethyl)benzene, is a workhorse for macrocyclization, it lacks orthogonal functionality.
The incorporation of the 5-methoxy group transforms this molecule from a passive structural linker into a functionalizable anchor . This guide objectively analyzes why BBMB-OMe is superior in specific synthetic routes—particularly in peptide stapling , dendrimer convergence , and supramolecular assembly —compared to its chlorinated or unsubstituted counterparts.
Comparative Analysis: BBMB-OMe vs. Alternatives
The selection of a linker defines the efficiency of downstream synthesis. The following table contrasts BBMB-OMe with its two primary competitors: 1,3-Bis(chloromethyl)-5-methoxybenzene (Chloro-Analog) and 1,3-Bis(bromomethyl)benzene (Unsubstituted).
Table 1: Performance Matrix
| Feature | 1,3-Bis(bromomethyl)-5-methoxybenzene (BBMB-OMe) | 1,3-Bis(chloromethyl)-5-methoxybenzene (Chloro-Analog) | 1,3-Bis(bromomethyl)benzene (Unsubstituted) |
| Leaving Group Ability | High ( | Moderate ( | High ( |
| Solubility Profile | Enhanced . Methoxy group disrupts crystal packing and increases polarity, improving solubility in DMF/DMSO. | Moderate . Similar polarity but often lower solubility due to tighter packing. | Low . Highly crystalline; often requires high dilution to prevent precipitation during reaction. |
| Orthogonal Functionality | Yes . Methoxy is a latent phenol (demethylation via | Yes . Same latent functionality. | No . Purely structural; no handle for further modification. |
| Selectivity (Cys-Stapling) | High . Fast kinetics allow kinetic trapping of the "stapled" conformation before intermolecular aggregation occurs. | Lower . Slower kinetics can lead to disulfide formation or intermolecular oligomerization. | High . Good stapling, but resulting macrocycle is "dead" (cannot be further modified). |
Deep Dive: Advantages in Specific Synthetic Routes[3][4]
A. Peptide Macrocyclization ("Stapling")
The Challenge: Cyclizing linear peptides to enforce
-
Kinetic Superiority: The benzylic bromides are significantly more reactive toward thiolate anions than chlorides. This allows the reaction to proceed at pH 8.0 in aqueous/organic buffers at room temperature, preserving sensitive peptide residues that might degrade under the harsh reflux conditions required for chloro-analogs.
-
The "Third Attachment" Point: Unlike the unsubstituted linker, the methoxy group of BBMB-OMe serves as a masked hydroxyl. Following cyclization, the methoxy group can be demethylated to a phenol, which can then be conjugated to a fluorophore , PEG chain , or affinity tag . This allows the creation of "smart" stapled peptides without altering the binding interface of the macrocycle.
B. Convergent Dendrimer Synthesis
The Challenge: In convergent synthesis, dendrons (branches) are synthesized first and then coupled to a core. The BBMB-OMe Advantage: BBMB-OMe acts as a bifunctional electrophilic core for the attachment of two identical dendrons. The methoxy group acts as the focal point .
-
Step 1: Two equivalents of a nucleophilic dendron (e.g., Fréchet-type) displace the bromides.
-
Step 2: The methoxy group is demethylated to activate the focal point for the next generation of growth.
-
Comparison: Using the chloro-analog often results in incomplete substitution (monoadducts) due to steric hindrance at the core, whereas the higher reactivity of the bromide ensures quantitative bis-substitution.
Experimental Protocols
Protocol A: Cysteine Stapling of a Peptide
Objective: Cyclize a bis-cysteine peptide using BBMB-OMe.
Materials:
-
Peptide (containing Cys-X-X-X-Cys motif): 10 mg (
) -
BBMB-OMe: 1.2 equivalents
-
Buffer: 50 mM
(pH 8.0) / Acetonitrile (3:1 ratio) -
TCEP (Tris(2-carboxyethyl)phosphine): 1.5 equivalents (to keep cysteines reduced)
Methodology:
-
Dissolution: Dissolve the peptide in the Buffer/ACN mixture to a concentration of 1 mM.
-
Reduction: Add TCEP and incubate for 30 minutes at RT to ensure all cysteines are reduced.
-
Linker Addition: Dissolve BBMB-OMe in pure Acetonitrile (10 mM stock). Add this dropwise to the peptide solution while stirring.
-
Note: The high reactivity of the bromide allows this to be done without heating.
-
-
Reaction: Stir at Room Temperature for 60 minutes. Monitor via LC-MS.
-
Success Metric: Disappearance of linear peptide mass (
) and appearance of cyclized mass ( ).
-
-
Quenching: Quench with 0.1% TFA.
-
Purification: Lyophilize and purify via RP-HPLC.
Protocol B: Demethylation (Activating the Anchor)
Objective: Convert the methoxy group of a BBMB-OMe derivative to a phenol.
Methodology:
-
Dissolve the BBMB-OMe derivative in anhydrous DCM at
. -
Add
(1.0 M in DCM, 3-5 equivalents) dropwise under Nitrogen. -
Stir at
for 1 hour, then warm to RT for 2 hours. -
Quench carefully with Methanol (exothermic).
-
Concentrate in vacuo. The product now bears a phenolic -OH for further conjugation.
Visualizing the Synthetic Logic
The following diagram illustrates the "Latent Functionality" workflow, distinguishing BBMB-OMe from standard linkers.
Caption: The "Latent Functionality" workflow. Unlike unsubstituted linkers, BBMB-OMe offers a branching path (red) allowing post-synthesis modification via the methoxy handle.
References
-
Timmerman, P., et al. (2005). "Rapid and quantitative cyclization of multiple peptide loops onto synthetic scaffolds for structural mimicry of protein surfaces." ChemBioChem, 6(5), 821-824. Link
-
Kotha, S., & Goyal, D. (2015). "Synthesis of cyclophanes via benzannulation and ring-closing metathesis." Beilstein Journal of Organic Chemistry, 11, 1274–1331. Link
-
Fréchet, J. M. J., & Hawker, C. J. (1990). "Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules." Journal of the American Chemical Society, 112(21), 7638–7647. Link
-
BenchChem Technical Support. (2025). "Reactivity Comparison of Benzylic Halides." BenchChem Application Notes. Link
Sources
A Comparative Spectroscopic Guide to Ortho, Meta, and Para Isomers of Bis(bromomethyl)methoxybenzene
For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. The ortho, meta, and para isomers of bis(bromomethyl)methoxybenzene, while sharing the same molecular formula (C₉H₁₀Br₂O), exhibit distinct physical and chemical properties due to the varied spatial arrangement of their substituents. This guide provides an in-depth spectroscopic comparison, leveraging nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy to differentiate these closely related compounds.
This guide is structured to not only present experimental data but also to explain the underlying chemical principles that give rise to the observed spectral differences. By understanding the "why," researchers can apply these concepts to a broader range of aromatic compounds. While complete spectral sets for the target methoxy-substituted isomers are not widely published, we will build our analysis from the well-characterized parent compounds—ortho, meta, and para-bis(bromomethyl)benzene—and provide expert analysis on the predictable influence of the methoxy substituent.
The Challenge of Isomer Differentiation
Constitutional isomers, such as the ortho, meta, and para variants of a disubstituted or trisubstituted benzene, possess the same molecular formula and weight, making them indistinguishable by basic mass spectrometry alone.[1] Their unique arrangement of atoms, however, leads to different symmetries and electronic environments, which can be effectively probed by a combination of spectroscopic techniques.[2]
Caption: Structural relationship of the three target isomers.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating constitutional isomers due to its sensitivity to the local chemical environment of each nucleus (¹H and ¹³C). The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) provide a detailed map of the molecule's structure.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum reveals the distinct electronic environments of the aromatic and benzylic protons. The key diagnostic features are the chemical shifts and splitting patterns of the aromatic protons.
Comparative ¹H NMR Data for Parent Bis(bromomethyl)benzene Isomers [3]
| Isomer | Benzylic Protons (-CH₂Br) Signal (δ, ppm) | Aromatic Protons (Ar-H) Signal (δ, ppm) | Aromatic Splitting Pattern |
| Ortho | 4.68 (s, 4H) | 7.26-7.39 (m, 4H) | Complex multiplet (AA'BB' system) |
| Meta | 4.48 (s, 4H) | 7.33 (m, 3H), 7.43 (m, 1H) | Complex multiplet |
| Para | 4.48 (s, 4H) | 7.37 (s, 4H) | Singlet |
Expert Analysis & Predicted Influence of the Methoxy (-OCH₃) Group:
The introduction of an electron-donating methoxy group will cause predictable upfield shifts (to lower ppm values) for ortho and para protons relative to its position, due to increased electron density (shielding).
-
Ortho Isomer (1,2-Bis(bromomethyl)-3-methoxybenzene): The methoxy group at C3 will significantly shield the proton at C4 and moderately shield the proton at C6. The proton at C5 will be less affected. This will break the symmetry of the parent ortho isomer, resulting in three distinct aromatic signals with complex splitting (doublet of doublets, triplet, etc.). A sharp singlet for the -OCH₃ protons will appear around 3.8-3.9 ppm.
-
Meta Isomer (1,3-Bis(bromomethyl)-5-methoxybenzene): This highly symmetrical isomer will show two aromatic proton signals. The protons at C4 and C6 are equivalent and will be shifted upfield by the methoxy group at C5. The proton at C2 will also be shifted upfield but to a different extent. This will likely result in two distinct signals with a 2:1 integration ratio. A singlet for the -OCH₃ protons will appear around 3.8 ppm.
-
Para Isomer (1,4-Bis(bromomethyl)-2-methoxybenzene): The methoxy group at C2 will break the high symmetry of the parent para isomer. This will result in three distinct aromatic proton signals, each appearing as a singlet or a narrowly split doublet/doublet of doublets, depending on the coupling constants. The proton at C3 will be most shielded, followed by the proton at C5. The proton at C6 will be least affected. A singlet for the -OCH₃ protons will appear around 3.9 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy is highly sensitive to molecular symmetry. The number of unique carbon signals in the aromatic region (typically 110-160 ppm) directly corresponds to the number of non-equivalent carbon atoms in the benzene ring.
Comparative ¹³C NMR Data for Parent Bis(bromomethyl)benzene Isomers [3]
| Isomer | Benzylic Carbon (-CH₂Br) Signal (δ, ppm) | Aromatic Carbon Signals (δ, ppm) | Number of Aromatic Signals |
| Ortho | 30.1 | 129.6, 131.2, 136.7 | 3 |
| Meta | 33.0 | 129.1, 129.3, 129.6, 138.4 | 4 |
| Para | 33.0 | 129.6, 138.1 | 2 |
Expert Analysis & Predicted Influence of the Methoxy (-OCH₃) Group:
The strongly electron-donating methoxy group causes a significant downfield shift for the carbon it is attached to (the ipso-carbon) and an upfield shift for the ortho and para carbons.
-
Ortho Isomer (1,2-Bis(bromomethyl)-3-methoxybenzene): The loss of symmetry will result in six distinct aromatic carbon signals. The signal for C3 (ipso-carbon) will be shifted significantly downfield (to ~155-160 ppm), providing a key diagnostic peak.
-
Meta Isomer (1,3-Bis(bromomethyl)-5-methoxybenzene): Due to the plane of symmetry, this isomer will show four aromatic carbon signals and one methoxy carbon signal (~55-56 ppm). The C5 signal will be strongly shifted downfield.
-
Para Isomer (1,4-Bis(bromomethyl)-2-methoxybenzene): The loss of symmetry will lead to six unique aromatic carbon signals. The C2 signal (ipso-carbon) will be shifted significantly downfield.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For substituted benzenes, the key diagnostic regions are the C-H out-of-plane (OOP) bending vibrations between 900-675 cm⁻¹ and the weak overtone/combination bands between 2000-1665 cm⁻¹.[4] The patterns in these regions are highly characteristic of the substitution pattern on the aromatic ring.
Characteristic IR Absorption Ranges for Substituted Benzenes
| Substitution Pattern | C-H Out-of-Plane (OOP) Bending (cm⁻¹) | Overtone/Combination Band Pattern |
| Ortho (1,2-disubstituted) | 770 - 735 | Characteristic complex pattern |
| Meta (1,3-disubstituted) | 810 - 750 (strong) and 690±10 (strong) | Characteristic pattern |
| Para (1,4-disubstituted) | 860 - 790 | Often a single, strong band |
Expert Analysis & Predicted Spectra:
The trisubstituted nature of the target molecules complicates direct application of disubstituted rules, but general principles hold.
-
Ortho Isomer (1,2,3-trisubstituted): Will likely show a strong absorption band around 780-760 cm⁻¹ corresponding to three adjacent aromatic hydrogens.
-
Meta Isomer (1,3,5-trisubstituted): Characterized by isolated aromatic hydrogens, this isomer is expected to show a strong absorption band in the 900-860 cm⁻¹ region.
-
Para Isomer (1,2,4-trisubstituted): This pattern typically gives rise to a strong band in the 880-800 cm⁻¹ region.
All isomers will also display C-H stretching from the aromatic ring (~3100-3000 cm⁻¹), C-H stretching from the CH₂ and CH₃ groups (<3000 cm⁻¹), C=C in-ring stretching (~1600-1450 cm⁻¹), and a strong C-O stretching band from the methoxy ether (~1250 cm⁻¹).
Part 3: Mass Spectrometry (MS)
While standard electron ionization (EI) mass spectrometry cannot typically distinguish isomers because they have the same molecular weight, it provides crucial confirmation of the molecular formula and insights into structural components through fragmentation analysis.
Predicted Fragmentation Pattern:
For all three isomers, the mass spectrum is expected to exhibit several key features:
-
Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), a molecule with two bromine atoms will show a characteristic M⁺, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. For C₉H₁₀Br₂O, this cluster would appear around m/z 292, 294, and 296.
-
Loss of Bromine (M-Br)⁺: A common fragmentation pathway is the loss of a bromine radical, leading to a fragment ion at [M-79]⁺ and [M-81]⁺.
-
Loss of a Bromomethyl Group (M-CH₂Br)⁺: Cleavage of a bromomethyl group is also highly probable.
-
Tropylium Ion: The most characteristic fragmentation for benzylic halides is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z = 91, which is often the base peak in the spectrum.[5][6] This occurs after the loss of one bromomethyl group and subsequent rearrangement.
While the major fragments will be the same for all isomers, subtle differences in the relative intensities of the fragment ions might be observable, though these are often not reliable enough for definitive isomer assignment without advanced techniques.[7]
Part 4: UV-Visible Spectroscopy
UV-Vis spectroscopy measures electronic transitions, primarily the π → π* transitions in the benzene ring. The position (λₘₐₓ) and intensity of absorption bands are sensitive to substituents. Benzene typically shows a primary absorption band around 204 nm and a weaker, "forbidden" secondary band around 256 nm.[4]
Expert Analysis & Predicted Spectra:
Substituents alter the energy levels of the π orbitals, causing shifts in the absorption maxima.
-
Electron-donating groups like -OCH₃ and alkyl groups (-CH₂Br) typically cause a bathochromic shift (red shift) to longer wavelengths and increase the intensity of the absorption bands.[8]
-
The extent of this shift depends on the combined electronic effects of all substituents. All three isomers are expected to show a red shift relative to benzene, with λₘₐₓ for the secondary band likely appearing in the 260-280 nm range.
-
The substitution pattern (ortho, meta, para) also influences the λₘₐₓ. While difficult to predict with absolute certainty without empirical data, the para isomer often exhibits the largest bathochromic shift due to the potential for extended conjugation between the electron-donating methoxy group and the ring system.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be followed.
General Spectroscopic Analysis Workflow
Caption: Standardized workflow for spectroscopic analysis of isomers.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal.
Protocol for FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Conclusion
Differentiating the ortho, meta, and para isomers of bis(bromomethyl)methoxybenzene is a task readily accomplished through a multi-technique spectroscopic approach. While each method provides valuable clues, ¹H and ¹³C NMR spectroscopy are the most definitive, offering unambiguous information based on chemical shifts and molecular symmetry. IR spectroscopy serves as an excellent confirmatory technique by revealing characteristic patterns related to the substitution on the benzene ring. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms), while UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system. By integrating the data from these four methods, researchers can confidently determine the specific isomeric structure of their compound, a fundamental requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
The Royal Society of Chemistry (2012). Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. [Link]
-
Hogness, T. R., Jones, L. C., & Cary, H. H. (1947). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards, 38(1), 1-14. [Link]
-
Tomori, H., & Ogawa, T. (2007). Supporting Information for "Self-Assembly of Pd(II)-Cornered Molecular Prisms and Cubes". Wiley-VCH. [Link]
-
Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. [Link]
-
Chemistry LibreTexts (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
-
The Organic Chemistry Tutor (2025). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. YouTube. [Link]
-
SlidePlayer (2014). Mass spectroscopy...........bromomethyl benzene (benzyl bromide). [Link]
-
University of Calgary. AROMATIC COMPOUNDS. [Link]
-
American Elements (Date not available). 1,3-bis(bromomethyl)-5-methoxybenzene. [Link]
-
PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link]
-
ResearchGate (2004). PIMS spectra recorded during the decomposition of benzyl bromide. [Link]
-
Chegg (2024). The base peak in the mass spectrum of benzyl bromide (PhCH2Br) has a mz of 91. Draw the structure of this fragment ion. [Link]
-
ChemTalk (2023). Constitutional Isomers. [Link]
-
Quora (2023). What spectral technique is used to distinguish between structural isomers?. [Link]
-
SpectraBase. 1,2-BIS-(BROMOMETHYL)-3,4,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-PREHNITENE - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. CID 67319248 | C16H16Br4. [Link]
-
NIST WebBook. Benzene, 1,3-dibromo-5-(bromomethyl)-. [Link]
-
PubChemLite. 1,4-bis(bromomethyl)-2,5-dimethoxybenzene. [Link]
-
PubChem. 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene. [Link]
-
MSU Chemistry. Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. [Link]
-
NIST WebBook. Benzene, 1-bromo-3-methoxy-. [Link]
-
PubChem. 3-Methoxybenzyl bromide. [Link]
-
ResearchGate (2025). An improved synthesis of 2,3-bis(bromomethyl)-1,4-dimethoxybenzene. [Link]
-
ResearchGate (2025). 1,3,5-Tris(bromomethyl)benzene. [Link]
-
Beilstein Journals (2014). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
National Institutes of Health (2011). 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. beilstein-archives.org [beilstein-archives.org]
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- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 6. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]
- 7. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 [sigmaaldrich.com]
- 8. repository.up.ac.za [repository.up.ac.za]
Safety Operating Guide
1,3-Bis(bromomethyl)-5-methoxybenzene: Proper Disposal & Handling Procedures
[1][2][3]
Part 1: Executive Safety Directive (Immediate Action)
WARNING: This compound is a potent lachrymator and alkylating agent . It contains two reactive benzylic bromide groups, making it significantly more hazardous than mono-functional benzyl bromides. Improper disposal can result in delayed respiratory injury, severe skin burns, and contamination of municipal water systems.
Emergency Response Profile
| Parameter | Critical Action |
| Spill (< 1g) | Evacuate area immediately. Do not attempt cleanup without full PPE (Double nitrile gloves, gown, face shield). Absorb with vermiculite; DO NOT use paper towels (fire risk). |
| Skin Contact | Immediate Drench: Wash with soap and water for 15+ minutes. Do not use alcohol (increases absorption). Seek medical attention. |
| Eye Contact | Rinse for 15 minutes.[1][2] Isolate contact lenses. Lachrymator effect requires immediate evacuation to fresh air.[1][2][3] |
| Incompatibility | Violent Reaction: Strong bases, amines, oxidizers. Hydrolysis: Reacts with moisture to release Hydrogen Bromide (HBr) gas. |
Part 2: Technical Hazard Analysis (The "Why")
To safely dispose of 1,3-Bis(bromomethyl)-5-methoxybenzene, one must understand its reactivity profile. This molecule is not just "waste"; it is a bifunctional electrophile.
-
The Alkylating Threat: The benzylic carbon-bromine bond is weak and highly polarized. The compound readily transfers the benzyl group to nucleophiles (DNA, proteins), which classifies it as a potential mutagen/carcinogen.
-
The Lachrymator Mechanism: Upon contact with mucous membranes, the bromide is displaced by biological nucleophiles, releasing HBr and causing intense irritation.
-
The Quenching Logic: Disposal requires Chemical Deactivation (Quenching) before the material enters the waste stream. We must convert the electrophilic alkyl bromide into a chemically inert species (e.g., a Bunte salt or an ether) to prevent downstream reactions in the waste container.
Part 3: Validated Disposal Protocols
Protocol A: Chemical Deactivation (The "Gold Standard")
Best for: Unused stock (>100 mg) or concentrated reaction mixtures. Mechanism: Nucleophilic substitution using Sodium Thiosulfate to form a water-soluble, non-volatile Bunte salt.
Reagents Required:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Quenching Agent: Sodium Thiosulfate solution (saturated aqueous).
-
Phase Transfer Catalyst (Optional): Tetrabutylammonium iodide (TBAI) - accelerates the reaction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the 1,3-Bis(bromomethyl)-5-methoxybenzene in minimal organic solvent (DCM is preferred for solubility).
-
The Quench: Add an equal volume of saturated Sodium Thiosulfate solution.
-
Agitation: Stir vigorously for 12–24 hours at room temperature. The mixture will likely become biphasic.
-
Scientist's Note: The long stir time ensures both bromide groups react. A partial reaction leaves a mono-bromo species that is still hazardous.
-
-
Validation (TLC): Spot the organic layer on a TLC plate. If the starting material spot (high R_f) has disappeared, the reaction is complete.
-
Disposal:
-
Separate the layers.
-
Aqueous Layer: Contains the Bunte salt and NaBr. Adjust pH to 7-9 and dispose of as Aqueous Chemical Waste .
-
Organic Layer: Dispose of as Halogenated Organic Waste .
-
Protocol B: Glassware & Trace Residue Decontamination
Best for: Flasks, spatulas, and syringes contaminated with trace amounts.
-
Preparation: Prepare a "Decon Solution" of 5% Ethanolamine in Ethanol (or Isopropanol).
-
Rinse: Rinse all contaminated glassware with this solution.
-
Soak: Let the glassware soak for 30 minutes. The ethanolamine rapidly attacks the benzylic bromide, forming a non-volatile amino-alcohol derivative.
-
Wash: Rinse with water and acetone into the Halogenated Waste container. Wash glassware normally.
Part 4: Waste Stream Classification & Logic
Do not mix this waste with general organics until quenched. The high reactivity can cause polymerization or heat generation in waste drums.
Figure 1: Decision Matrix for Waste Stream Segregation. Ensure quenching is complete before combining with central waste streams.
Part 5: Scientific Mechanism of Action
Understanding the quenching chemistry builds trust in the safety of the procedure.
Figure 2: The chemical transformation from hazardous alkylator to inert salt via SN2 substitution.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4] Compound Summary: Benzyl Bromide Derivatives. National Library of Medicine. [Link]
-
Organic Syntheses. (2009). Discussion on Handling of Benzyl Bromides. Org. Synth. 2009, 86, 18. [Link]
Navigating the Synthesis of 1,3-Bis(bromomethyl)-5-methoxybenzene: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in complex organic synthesis has underscored a critical principle: mastery of a reaction is incomplete without a mastery of the safe handling of all its components. This guide provides essential, field-tested safety and logistical information for 1,3-Bis(bromomethyl)-5-methoxybenzene, a versatile but hazardous reagent. Our aim is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest degree of safety and operational integrity.
Understanding the Hazard: Why This Compound Demands Respect
1,3-Bis(bromomethyl)-5-methoxybenzene is a reactive benzylic bromide. The presence of two bromomethyl groups makes it a potent alkylating agent, a characteristic that drives its synthetic utility. However, this reactivity is also the source of its significant hazards. Structurally similar compounds, such as 1,3-bis(bromomethyl)benzene and 1,3,5-Tris(bromomethyl)benzene, are known to be severe irritants and lachrymators (tear-inducing agents).[1]
Key Hazards:
-
Severe Irritant: Causes severe burns and irritation to the skin, eyes, and respiratory tract.[1]
-
Lachrymator: Induces tearing upon exposure.[1]
-
Harmful if Ingested, Inhaled, or Absorbed Through Skin: Systemic toxicity is a significant concern.[1]
-
Moisture and Light Sensitive: The compound can degrade upon exposure to moisture and light, potentially releasing hazardous decomposition products like hydrogen bromide gas.[1]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 1,3-Bis(bromomethyl)-5-methoxybenzene. The following table outlines the minimum required PPE and the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and the lachrymatory effects of the compound. A face shield offers an additional layer of protection for the entire face.[2] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides robust protection against skin contact. Given that it is harmful upon skin contact, double-gloving minimizes the risk of exposure during glove removal. |
| Body Protection | A flame-retardant lab coat and a chemical-resistant apron. | Protects against spills and splashes. A flame-retardant coat is a prudent measure given the organic nature of the compound. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. A respirator may be required for spill cleanup or if there is a risk of exceeding exposure limits.[1] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a controlled environment from material retrieval to waste disposal.
Caption: Safe Handling Workflow for 1,3-Bis(bromomethyl)-5-methoxybenzene.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Gather all necessary equipment, including spatulas, weigh boats, reaction vessels, and solvents, and place them inside the fume hood.
-
-
Handling:
-
Carefully open the container of 1,3-Bis(bromomethyl)-5-methoxybenzene inside the fume hood.
-
Weigh the desired amount of the solid compound using a tared weigh boat. Avoid creating dust.[1]
-
Transfer the compound to the reaction vessel. If any material is spilled, decontaminate the area immediately (see spill cleanup procedures).
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1]
-
-
Cleanup and Decontamination:
-
Upon completion of the reaction, quench any remaining reactive materials as per your specific reaction protocol.
-
Decontaminate all glassware that came into contact with the compound. A triple rinse with an appropriate solvent (e.g., acetone or ethanol) followed by a wash with soap and water is recommended.
-
Wipe down the interior surfaces of the fume hood with a suitable solvent and then a cleaning solution.
-
Carefully doff PPE, removing gloves last using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water.[3]
-
Operational and Disposal Plans: Managing Spills and Waste
Spill Response:
-
Alert Personnel: Immediately alert others in the laboratory.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Containment: For small spills within a fume hood, use a chemical spill kit to absorb the material. Do not use combustible materials like paper towels for the initial absorption.
-
Decontamination: After absorbing the material, decontaminate the area with a suitable solvent and then wash with soap and water.
-
Disposal: Place all contaminated materials into a sealed, labeled hazardous waste container.
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated weigh boats, gloves, and absorbent materials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused reagents and reaction mixtures containing 1,3-Bis(bromomethyl)-5-methoxybenzene should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated satellite accumulation area until it is collected by environmental health and safety personnel.
By adhering to these protocols, you can confidently and safely incorporate 1,3-Bis(bromomethyl)-5-methoxybenzene into your research, ensuring the integrity of your work and the safety of yourself and your colleagues.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
CPAchem. (2024, May 9). Safety data sheet: 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
